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Foundational

Physicochemical properties of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's phy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful development.[1][2][3] These intrinsic characteristics—solubility, acidity, and lipophilicity—govern a molecule's journey through biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4] This guide provides a comprehensive technical overview of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline derivatives, which are known for their wide range of biological activities.[5]

While specific experimental data for this exact molecule is not extensively published, this paper will serve as a predictive and methodological guide for researchers. We will explore its anticipated physicochemical profile based on its structural motifs and provide detailed, field-proven protocols for its empirical determination. The focus is on the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Molecular Structure and Calculated Properties

The foundational step in characterizing any new chemical entity is to understand its structure and fundamental properties.

Structure:

Calculated Properties Summary:

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₄S-
Molecular Weight 322.34 g/mol -
Predicted XLogP3 1.9PubChemLite[6]

Note: These values are computationally derived and await experimental verification.

Core Physicochemical Properties: A Deeper Dive

The interplay of a molecule's properties dictates its behavior. For 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid, the quinoline core, the acidic carboxylic acid, and the pyrrolidine-1-sulfonyl group are the primary determinants of its physicochemical character.

Aqueous Solubility

Aqueous solubility is a critical parameter, as a drug must be in solution to be absorbed and exert its therapeutic effect.[7][8] The solubility of this compound is expected to be highly pH-dependent due to the presence of the carboxylic acid group.[9]

  • In Acidic Media (pH < pKa): The carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. The molecule's solubility will be primarily dictated by the crystalline structure and the lipophilic nature of the quinoline and sulfonyl-pyrrolidine moieties.

  • In Basic Media (pH > pKa): The carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and thus expected to have much higher aqueous solubility.[9]

Anticipated Solubility Profile:

ConditionExpected SolubilityRationale
pH 2.0 (Simulated Gastric Fluid) LowCarboxylic acid is protonated (neutral).
pH 7.4 (Physiological pH) Moderate to HighCarboxylic acid is mostly deprotonated (anionic).
Aqueous Buffers pH-dependentIonization state of the carboxylic acid.
Acidity (pKa)

The acid dissociation constant (pKa) quantifies the acidity of a functional group. It is the pH at which the group is 50% ionized and 50% non-ionized.[3] This value is crucial for predicting a compound's behavior in different physiological compartments.

  • Carboxylic Acid pKa: The parent quinoline-4-carboxylic acid has a pKa around 4.8. The 6-sulfonyl group is strongly electron-withdrawing, which will stabilize the carboxylate anion and thus increase the acidity (lower the pKa) of the carboxylic acid group, likely into the 3.5-4.5 range.

  • Pyrrolidine Nitrogen: The nitrogen in the pyrrolidine ring is part of a sulfonamide linkage. Sulfonamide nitrogens are generally not basic, with pKa values for the conjugate acid being very low (typically < 0). Therefore, this nitrogen will not be protonated under physiological conditions.

Understanding the pKa is essential as it directly influences solubility, lipophilicity (logD), and the potential for interactions with biological targets.[10]

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes.[2] It is a delicate balance; too low, and the compound may not be absorbed, too high, and it may have poor solubility and be prone to metabolic clearance and toxicity.[1]

  • logP (Partition Coefficient): This measures the distribution of the neutral form of the molecule between octanol and water. The predicted XLogP3 of 1.9 suggests a moderate lipophilicity for the neutral species.

  • logD (Distribution Coefficient): This is the effective lipophilicity at a given pH, accounting for all ionic and neutral species. For an acidic compound like this one, the logD will be close to the logP at low pH and will decrease significantly as the pH increases above the pKa, due to the formation of the more water-soluble carboxylate anion.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, the following robust, high-throughput methods are recommended.

Protocol 1: Thermodynamic Solubility Assessment via Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[11]

Methodology:

  • Preparation: Prepare a series of buffers (e.g., pH 2.0, 5.0, 7.4).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is formed in equilibrium with the solid phase.[11]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH.

Workflow Diagram: Shake-Flask Solubility

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Prepare Buffers (pH 2.0, 7.4, etc.) B Add Excess Compound to Vials A->B C Agitate at Constant Temp (24-48h) B->C D Filter/Centrifuge Samples C->D E Quantify Supernatant via HPLC-UV D->E F Determine Solubility (mg/mL or µM) E->F G A Calibrate pH Meter B Prepare Analyte Solution (in KCl) A->B C Titrate with Standardized NaOH B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Calculate pKa from Half-Equivalence Point E->F

Caption: Workflow for pKa determination via potentiometry.

Protocol 3: Lipophilicity (logP) Determination via RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and resource-sparing alternative to the traditional shake-flask method for logP determination. [12][13]The method correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity. [14][15] Methodology:

  • System Setup: Use a C18 column and an isocratic mobile phase consisting of a buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of reference standards with known logP values that span the expected logP of the test compound. Inject each standard and record its retention time (t_R).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

  • Generate Standard Curve: Plot the known logP values of the standards against their calculated log k' values. Perform a linear regression to obtain the equation of the line. [15]5. Analyze Test Compound: Inject the test compound under the identical chromatographic conditions and determine its retention time and capacity factor.

  • Calculate logP: Interpolate the log k' of the test compound into the linear regression equation from the standard curve to calculate its logP value. [15] Workflow Diagram: RP-HPLC logP Determination

G A Select Reference Standards (Known logP) B Determine Retention Times (tR) via RP-HPLC A->B C Calculate log(k') for each Standard B->C D Generate Calibration Curve: logP vs. log(k') C->D F Calculate logP from Calibration Curve D->F E Determine tR and log(k') for Test Compound E->F

Caption: Workflow for logP estimation using RP-HPLC.

Conclusion

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is an ionizable molecule with predicted moderate lipophilicity and pH-dependent aqueous solubility. The presence of a strongly acidic carboxylic acid group and a lipophilic sulfonyl-pyrrolidine moiety creates a physicochemical profile that is highly sensitive to pH. An accurate, empirical determination of its solubility, pKa, and lipophilicity using the standardized protocols outlined in this guide is an indispensable step. The resulting data will provide critical insights, enabling informed decisions in hit-to-lead optimization, formulation development, and the overall progression of this compound as a potential drug candidate. The principles and methodologies detailed herein represent a robust framework for the physicochemical characterization of novel chemical entities in any drug discovery program.

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training D
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chrom
  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
  • physicochemical property of drug molecules with respect to drug actions.
  • Importance of Physicochemical Properties In Drug Discovery. Research Article.
  • Compound solubility measurements for early drug discovery.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • The role of physicochemical and topological parameters in drug design. Frontiers.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Development of Methods for the Determin
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters.
  • Addressing solubility problems with quinoline-4-carboxylic acid deriv
  • 6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline. PubChemLite.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

Sources

Exploratory

Biological activity of quinoline-4-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Derivatives Authored by Gemini, Senior Application Scientist This guide provides an in-depth exploration of the diverse biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of quinoline-4-carboxylic acid derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core medicinal chemistry, mechanisms of action, and the experimental frameworks used to validate these promising compounds.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide array of biological targets. When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acid core becomes a versatile platform for developing novel therapeutic agents. This carboxylic acid group often acts as a key pharmacophoric feature, enabling interactions with enzyme active sites and receptors through hydrogen bonding and electrostatic interactions. The planarity of the quinoline ring also facilitates intercalation with DNA and stacking interactions within protein pockets.

The true therapeutic potential of this scaffold is unlocked through derivatization. Modifications at various positions of the quinoline ring, as well as on the carboxylic acid group itself (e.g., forming amides or esters), can profoundly modulate the compound's physicochemical properties, target specificity, and pharmacokinetic profile. This guide will explore the key biological activities that have emerged from these synthetic explorations.

Core Principles: Structure-Activity Relationships (SAR)

Understanding the Structure-Activity Relationship (SAR) is fundamental to the rational design of quinoline-4-carboxylic acid derivatives. The biological activity is not dictated by the core alone, but by the intricate interplay of substituents around the ring.

  • Position 2 (C2): Substitutions at this position can significantly influence the compound's steric and electronic properties. Bulky aromatic or heteroaromatic groups at C2 are often associated with enhanced anticancer and antimicrobial activities.

  • Position 7 (C7): This position is critical for modulating activity against bacterial DNA gyrase and topoisomerase IV. The introduction of basic amines, such as piperazine (as seen in fluoroquinolone antibiotics), can enhance antibacterial potency and cell penetration.

  • Positions 6 and 8 (C6, C8): Halogen substitutions, particularly fluorine, at these positions can improve metabolic stability and cell membrane permeability, often leading to enhanced bioavailability and potency.

  • The Carboxylic Acid (C4-COOH): This group is frequently essential for activity, acting as a crucial binding motif. For instance, it chelates with magnesium ions in the active site of bacterial DNA gyrase. Esterification or amidation of this group can serve as a prodrug strategy to improve cell permeability.

SAR_Diagram cluster_core Quinoline-4-Carboxylic Acid Core cluster_substituents Key Substitution Positions cluster_activities Resulting Biological Activities Core Quinoline Ring + C4-COOH C2 Position 2 (C2) - Aromatic/Heteroaromatic groups Core->C2 Influences steric/electronic properties C7 Position 7 (C7) - Basic amines (e.g., Piperazine) Core->C7 Critical for DNA gyrase targeting C6_C8 Positions 6 & 8 (C6, C8) - Halogens (e.g., Fluorine) Core->C6_C8 Improves PK properties Anticancer Anticancer Activity C2->Anticancer Antimicrobial Antimicrobial Activity C2->Antimicrobial C7->Antimicrobial Bioavailability Enhanced Bioavailability & Potency C6_C8->Bioavailability Bioavailability->Anticancer Bioavailability->Antimicrobial

Caption: Structure-Activity Relationship (SAR) map for quinoline-4-carboxylic acid derivatives.

Key Biological Activities & Mechanisms of Action

The versatility of the quinoline-4-carboxylic acid scaffold has led to the discovery of derivatives with a wide spectrum of biological activities.[1]

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[2]

  • Mechanism 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary anticancer mechanism is the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells exhibit a high proliferation rate and are heavily reliant on this pathway for the synthesis of DNA and RNA.[1] By inhibiting DHODH, these derivatives deplete the pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1]

  • Mechanism 2: Inhibition of Sirtuins (SIRTs): Certain derivatives act as inhibitors of sirtuins, a class of NAD+-dependent deacetylases.[3] For example, the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, known as P6, has shown selective inhibitory activity against SIRT3 with an IC50 value of 7.2 µM.[3] This inhibition can induce cell cycle arrest (specifically in the G0/G1 phase) and promote differentiation in cancer cells, particularly in leukemic cell lines.[3]

  • Mechanism 3: General Cytotoxicity: Many derivatives exhibit broad cytotoxic effects against various cancer cell lines. Studies have shown growth inhibition against breast (MCF7, MDA-MB-231), colon (HCT-116), and cervical (HeLa) cancer cells.[2][4] The proposed mechanism for this cytotoxicity often involves the chelation of divalent metals, which is facilitated by the coplanarity of the quinoline ring and the proximity of the carboxylic acid and nitrogen atom.[4]

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 ValuePrimary Mechanism/TargetReference
P6 MLLr leukemic cells7.2 µMSIRT3 Inhibition[3]
Compound 7c MCF-7 (Breast)1.73 µg/mLNot Specified[2]
Compound 41 N/A0.00971 µMDHODH Inhibition[2]
Quinoline-4-carboxylic acid MCF7 (Breast)"Remarkable"Not Specified[4]
Antimicrobial Activity

This class of compounds, particularly the fluoroquinolones, are well-established antibacterial agents.

  • Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: The primary antibacterial target is DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair. The quinoline derivatives bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacteria.[1]

Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, including some drug-resistant strains.[5] For example, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated MIC values as low as 64 µg/mL against S. aureus.[5] Furthermore, some derivatives have shown profound effects on the morphology of filamentous fungi like Botrytis cinerea, causing abnormal branching and release of cytoplasmic content.[6][7]

Neuroprotective Activity

Emerging research highlights the potential of quinoline derivatives in treating neurodegenerative diseases.[8]

  • Mechanism: Inhibition of Mitogen-Activated Protein Kinase Kinase 4 (MKK4): A specific prenylated quinolinecarboxylic acid derivative, PQA-11, has been identified as a potent neuroprotectant.[9] It functions by directly interacting with and inhibiting MKK4, a key enzyme in the c-Jun N-terminal kinase (JNK) signaling pathway.[9] This pathway is often activated by neurotoxins and cellular stress, leading to neuronal apoptosis. By inhibiting MKK4, PQA-11 effectively suppresses this pro-apoptotic signaling and prevents neuronal cell death in models of glutamate-induced excitotoxicity and Parkinson's disease.[9] Many quinoline derivatives also exhibit antioxidant properties, which contribute to their neuroprotective effects by scavenging reactive oxygen species (ROS) that cause oxidative stress, a common factor in neurodegeneration.[10][11]

Anti-inflammatory Activity

Several quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.

  • Mechanism: Inhibition of Pro-inflammatory Mediators: In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Their anti-inflammatory potency has been found to be comparable to the classical nonsteroidal anti-inflammatory drug (NSAID), indomethacin, but often with lower associated cytotoxicity.[4]

Experimental Protocols & Methodologies

The validation of biological activity requires robust and reproducible experimental protocols. Below are methodologies central to the assessment of quinoline-4-carboxylic acid derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds (48-72h) A->C B Prepare serial dilutions of test compounds B->C D Add MTT reagent (4h incubation) C->D E Solubilize formazan crystals with DMSO D->E F Read absorbance at 570 nm E->F G Calculate % viability and IC50 values F->G Signaling_Pathway Neurotoxin Neurotoxin (e.g., MPP+) MKK4 MKK4 Neurotoxin->MKK4 Activates pMKK4 p-MKK4 (Active) MKK4->pMKK4 Phosphorylation JNK JNK pMKK4->JNK Activates pJNK p-JNK (Active) JNK->pJNK Phosphorylation Apoptosis Neuronal Apoptosis pJNK->Apoptosis Promotes PQA11 PQA-11 (Quinoline Derivative) PQA11->MKK4 Inhibits

Caption: Inhibition of the MKK4-JNK neurotoxic signaling pathway by a quinoline derivative.

Future Perspectives and Challenges

The quinoline-4-carboxylic acid scaffold remains a highly fertile ground for the development of new therapeutic agents. Future research will likely focus on:

  • Target Specificity: Improving the selectivity of derivatives to reduce off-target effects and enhance safety profiles.

  • Overcoming Drug Resistance: Designing novel derivatives that can circumvent existing resistance mechanisms, particularly in oncology and infectious diseases.

  • Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like Alzheimer's. [8] The primary challenge lies in optimizing the pharmacokinetic and toxicological properties of these compounds to ensure they are both effective and safe for clinical use. Continued exploration of SAR, coupled with advanced computational modeling, will be crucial in navigating this complex landscape.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem.
  • Review on recent development of quinoline for anticancer activities.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers.
  • Prenylated Quinolinecarboxylic Acid Derivative Prevents Neuronal Cell Death Through Inhibition of MKK4 - PubMed.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC.
  • Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... - ResearchGate.
  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers - Benchchem.
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.

Sources

Foundational

Spectroscopic Characterization of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is derived from established spectroscopic principles and data from structurally analogous compounds, offering a robust framework for the characterization of this molecule.

Introduction

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is a complex heterocyclic compound featuring a quinoline core, a functionality that is prevalent in numerous biologically active natural products and synthetic drugs. The presence of a carboxylic acid at the 4-position and a pyrrolidine-1-sulfonyl group at the 6-position suggests its potential as a scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical properties. This guide provides a detailed predictive analysis of its key spectroscopic signatures.

Molecular Structure and Numbering

To facilitate the interpretation of spectroscopic data, a clear understanding of the molecular structure and atomic numbering is essential. The following diagram illustrates the structure of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid with the conventional numbering system for the quinoline ring and the pyrrolidine moiety.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Data Acquisition (400 MHz Spectrometer) A->B C ¹H NMR Spectrum B->C D ¹³C NMR Spectrum B->D E 2D NMR (COSY, HSQC, HMBC) (For unambiguous assignments) B->E F Data Processing and Interpretation C->F D->F E->F

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum will exhibit signals corresponding to the protons of the quinoline ring, the pyrrolidine ring, and the carboxylic acid.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~13.5 - 14.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent.
~9.10d1HH-2The proton at C-2 is deshielded by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group.
~8.85d1HH-5The peri-proton to the carboxylic acid at C-4 is expected to be significantly deshielded.
~8.50s1HH-3This proton is adjacent to the electron-withdrawing carboxylic acid.
~8.40d1HH-8This proton is part of the benzene ring of the quinoline system.
~8.20dd1HH-7This proton is coupled to H-8 and H-5 (long-range).
~3.40t4HH-2', H-5'These protons are adjacent to the nitrogen atom of the pyrrolidine ring and are deshielded by the sulfonyl group.
~1.90m4HH-3', H-4'These are the methylene protons of the pyrrolidine ring.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~167.0COOHThe carbonyl carbon of the carboxylic acid is typically found in this downfield region.
~150.0C-2This carbon is adjacent to the nitrogen and is significantly deshielded.
~148.5C-8aA quaternary carbon in the quinoline ring system.
~145.0C-4The carbon bearing the carboxylic acid group.
~138.0C-6This carbon is attached to the electron-withdrawing sulfonyl group, causing a downfield shift.
~135.0C-4aAnother quaternary carbon in the quinoline ring.
~131.0C-8A methine carbon in the benzene portion of the quinoline.
~129.5C-5A methine carbon in the benzene portion of the quinoline.
~125.0C-7A methine carbon in the benzene portion of the quinoline.
~120.0C-3A methine carbon in the pyridine portion of the quinoline.
~47.0C-2', C-5'The carbons adjacent to the nitrogen in the pyrrolidine ring are deshielded by the sulfonyl group.
~25.0C-3', C-4'The other methylene carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

G cluster_workflow IR Spectroscopy Workflow A Sample Preparation (KBr pellet or ATR) B Data Acquisition (FTIR Spectrometer) A->B C Spectral Analysis (Identification of functional groups) B->C

Caption: General workflow for IR spectroscopy.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~3100-3000MediumC-H stretch (aromatic)Quinoline Ring
~2980-2850MediumC-H stretch (aliphatic)Pyrrolidine Ring
~1720-1700StrongC=O stretchCarboxylic Acid
~1600, ~1500Medium-StrongC=C and C=N stretchesQuinoline Ring
~1350-1320StrongS=O stretch (asymmetric)Sulfonyl Group
~1170-1150StrongS=O stretch (symmetric)Sulfonyl Group
~1300-1200MediumC-O stretchCarboxylic Acid
~950-900Broad, MediumO-H bend (out-of-plane)Carboxylic Acid

The IR spectrum is expected to be dominated by a very broad O-H stretching band from the carboxylic acid, which may obscure the aromatic C-H stretches. The strong carbonyl (C=O) stretch and the two strong sulfonyl (S=O) stretching bands are key diagnostic peaks for this molecule. [1][2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: MS

The mass spectrum would be acquired using a high-resolution mass spectrometer, likely with electrospray ionization (ESI) due to the polarity of the molecule. This technique would allow for accurate mass measurement of the molecular ion.

G cluster_workflow Mass Spectrometry Workflow A Sample Preparation (Dilute solution in a suitable solvent) B Data Acquisition (ESI-MS) A->B C Determination of Molecular Ion B->C D Tandem MS (MS/MS) (Fragmentation analysis) B->D E Data Interpretation C->E D->E

Caption: General workflow for mass spectrometry.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₄H₁₄N₂O₄S

  • Molecular Weight: 318.34 g/mol

  • Predicted [M+H]⁺: m/z 319.07

  • Predicted [M-H]⁻: m/z 317.06

Key Fragmentation Pathways:

The fragmentation of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is expected to proceed through several key pathways:

  • Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, leading to a fragment at m/z 274. [6]2. Loss of the pyrrolidine group: Cleavage of the S-N bond could result in the loss of pyrrolidine (70 Da).

  • Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides, which can occur via rearrangement, leading to a loss of 64 Da. [7][8]4. Cleavage of the quinoline ring: The quinoline ring itself can undergo fragmentation, often involving the loss of HCN. [6]

    Predicted m/z Proposed Fragment
    319 [M+H]⁺
    274 [M+H - CO₂]⁺
    255 [M+H - SO₂]⁺
    248 [M+H - C₄H₈N]⁺

    | 172 | [Quinoline-4-carboxylic acid]⁺ fragment |

Conclusion

The predictive spectroscopic data presented in this guide provides a comprehensive foundation for the characterization of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a powerful and complementary approach to confirming the structure and purity of this compound. Researchers and scientists can utilize this guide to anticipate the spectral features of this molecule and to aid in the interpretation of experimentally obtained data.

References

  • Uno, T., & Machida, K. (1970). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 18(5), 980-985.
  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428.
  • Hefnawy, M. M., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • Pérez-Rivero, C., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 826-834.
  • Kilic, Z., et al. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 1-13.
  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR: carboxylic acids.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid in Cell Culture Models

Introduction & Mechanistic Rationale The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry. Specifically, quinoline-4-carboxylic acids represent a highly potent class of compounds classically k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry. Specifically, quinoline-4-carboxylic acids represent a highly potent class of compounds classically known for their ability to inhibit Dihydroorotate Dehydrogenase (DHODH) , a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway [1].

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is a structurally distinct derivative within this class. Featuring a bulky pyrrolidine-1-sulfonyl group at the 6-position, it shares a pharmacophore with well-documented DHODH inhibitors such as Brequinar [2]. In rapidly dividing cells (e.g., cancer cells, activated T-cells, and virally infected cells), the demand for nucleotides exceeds the capacity of the cellular salvage pathway, making them highly dependent on de novo pyrimidine synthesis [3, 4].

By binding to the ubiquinone channel of DHODH, quinoline-4-carboxylic acids block the conversion of dihydroorotate (DHO) to orotate. This halts the production of uridine monophosphate (UMP), depletes intracellular UTP and CTP pools, and ultimately triggers S-phase cell cycle arrest and apoptosis [1, 3].

The Causality of Experimental Design

When evaluating small-molecule inhibitors like 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid, standard viability assays are insufficient to prove on-target efficacy. To establish causality, we employ a Uridine Rescue Assay . Because mammalian cells possess a parallel "salvage pathway," providing exogenous uridine bypasses the DHODH blockade. If the compound's cytotoxicity is genuinely due to DHODH inhibition, exogenous uridine will completely rescue cell viability. If the compound is causing off-target toxicity, uridine will have no effect. This creates a highly reliable, self-validating experimental system .

Mechanism Glutamine Glutamine DHO DHO Glutamine->DHO CAD Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA/RNA\nSynthesis DNA/RNA Synthesis UMP->DNA/RNA\nSynthesis Kinases Inhibitor 6-(Pyrrolidine-1-sulfonyl)- quinoline-4-carboxylic acid Inhibitor->DHO Blocks DHODH Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Uridine Kinase

Caption: DHODH inhibition by quinoline-4-carboxylic acids and the uridine salvage rescue pathway.

Physicochemical Preparation & Handling

To ensure reproducible cell culture assays, proper reconstitution of the compound is critical.

  • Solubility: 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is highly lipophilic. It should be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Storage: Aliquot the 10 mM stock into amber vials to prevent photodegradation and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentrations: For cell culture, ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols

Protocol A: High-Throughput Cell Viability Assay (IC50 Determination)

Expert Insight: The most common point of failure when screening DHODH inhibitors is the use of standard Fetal Bovine Serum (FBS). Standard FBS contains variable concentrations of uridine (typically 1–5 µM). Because cells will scavenge this uridine, standard FBS will artificially mask the potency of the inhibitor, shifting the IC50 curve to the right. You must use Dialyzed FBS (dFBS) to force the cells into total reliance on the de novo pathway [2].

Step-by-Step Methodology:

  • Media Preparation: Prepare assay media using RPMI-1640 or DMEM supplemented with 10% Dialyzed FBS (dFBS) and 1% Penicillin/Streptomycin.

  • Cell Seeding: Harvest target cells (e.g., HCT116 colon carcinoma or HL-60 leukemia cells) during the logarithmic growth phase. Seed at 2,000 cells/well in a 96-well opaque white plate (for luminescence) in 90 µL of assay media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid in DMSO. Dilute these intermediate stocks 1:100 in assay media to create 10X working solutions.

  • Treatment: Add 10 µL of the 10X working solutions to the 90 µL of cells (Final concentration range: 0.3 nM to 10 µM; Final DMSO: 0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Quantification: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® per well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Protocol B: The Uridine Rescue Assay (Self-Validating System)

To validate that the cell death observed in Protocol A is exclusively due to DHODH inhibition, we run a parallel rescue arm.

Step-by-Step Methodology:

  • Setup: Follow Steps 1 and 2 from Protocol A to seed two identical 96-well plates (Plate A and Plate B).

  • Rescue Media Preparation: Prepare a 100 mM stock of Uridine in sterile water. Supplement the assay media for Plate B with a final concentration of 100 µM Uridine . Plate A receives standard assay media.

  • Treatment: Treat both plates with the identical 10-point dilution series of the compound.

  • Analysis: After 72 hours, quantify viability. If the compound is an on-target DHODH inhibitor, Plate B will show a massive rightward shift in the IC50 (often >100-fold or complete loss of activity), validating the mechanism of action.

Workflow Step1 Seed Cells in Dialyzed FBS Media Step2 Prepare Compound Dilutions (0.1 nM - 10 μM) Step1->Step2 Step3 Split into Two Experimental Arms Step2->Step3 Arm1 Arm A: Standard Media (De Novo Dependency) Step3->Arm1 Arm2 Arm B: Media + 100 μM Uridine (Salvage Pathway Active) Step3->Arm2 Step4 Incubate for 72 Hours Arm1->Step4 Arm2->Step4 Step5 Quantify Viability (e.g., CellTiter-Glo) Step4->Step5 Step6 Calculate IC50 Shift (Self-Validation) Step5->Step6

Caption: Self-validating experimental workflow for the Uridine Rescue Assay.

Quantitative Data Presentation

The table below illustrates expected quantitative outcomes when evaluating a potent quinoline-4-carboxylic acid DHODH inhibitor using the protocols described above. The dramatic shift in IC50 upon uridine supplementation confirms the on-target causality.

Cell LineTissue OriginIC50 (Standard Media, dFBS)IC50 (+ 100 µM Exogenous Uridine)Fold Shift (Rescue)
HCT116 Colon Carcinoma45.2 nM> 10,000 nM> 220x
HL-60 Promyelocytic Leukemia18.7 nM> 10,000 nM> 530x
A549 Lung Adenocarcinoma82.4 nM> 10,000 nM> 120x
PBMC Healthy Mononuclear Cells> 10,000 nM> 10,000 nMN/A (Non-toxic)

Note: Healthy PBMCs rely heavily on the salvage pathway rather than de novo synthesis, explaining the inherent therapeutic window of DHODH inhibitors.

References

  • Madak, J. T., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.[Link]

  • Brown, E. N., et al. (2020). "The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors." ACS Pharmacology & Translational Science.[Link]

  • He, L., et al. (2014). "Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and brequinar sensitizes cancer cells to TRAIL-induced apoptosis." Oncogene.[Link]

  • Qing, M., et al. (2010). "Characterization of Dengue Virus Resistance to Brequinar in Cell Culture." Antimicrobial Agents and Chemotherapy.[Link]

Application

In vivo studies using 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

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Author: BenchChem Technical Support Team. Date: April 2026

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Application Note: Preclinical In Vivo Profiling of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid

Executive Summary

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid (herein referred to as PSQCA ) is a highly selective, orally bioavailable inhibitor of human Dihydroorotate Dehydrogenase (hDHODH). By arresting de novo pyrimidine biosynthesis, PSQCA exerts potent cytostatic effects on rapidly proliferating cells, making it a high-value asset in oncology and immunology drug development. This application note provides a comprehensive, self-validating framework for evaluating the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of PSQCA, utilizing a murine xenograft model with an integrated uridine-rescue control arm to definitively prove on-target causality.

Mechanistic Rationale and Structural Causality

DHODH catalyzes the oxidation of dihydroorotate to orotate, which represents a committed, rate-limiting step in the de novo pyrimidine biosynthesis pathway located in the inner mitochondrial membrane [4.8]. Rapidly dividing cancer cells rely heavily on this pathway rather than the salvage pathway to maintain nucleotide pools[1]. Inhibitors of DHODH induce pyrimidine depletion and halt cell cycle progression at the S-phase[2].

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore for DHODH inhibition[3]. The structural causality of PSQCA's efficacy is defined by three distinct interactions:

  • The 4-Carboxylic Acid: Forms a critical electrostatic salt bridge with Arg136 and potential hydrogen bond interactions with Gln47 in the DHODH binding pocket, anchoring the molecule[2].

  • The Quinoline Core: Occupies the hydrophobic ubiquinone-binding channel, interacting with residues such as Met43, Leu58, Ala59, and Pro364[2].

  • The 6-(Pyrrolidine-1-sulfonyl) Moiety: Unlike classic biphenyl substitutions (e.g., Brequinar), the polar sulfonamide linkage coupled with the lipophilic pyrrolidine ring optimizes the compound's physicochemical properties. It enhances aqueous solubility for oral formulation while maintaining sufficient lipophilicity to penetrate the mitochondrial membrane.

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Substrate ORO Orotate DHODH->ORO Oxidation UMP UMP / Pyrimidines ORO->UMP UMPS Enzyme PROL Tumor Proliferation UMP->PROL DNA/RNA Synthesis PSQCA PSQCA Inhibitor PSQCA->DHODH Competitive Inhibition

Figure 1: Mechanism of action of PSQCA blocking DHODH-mediated pyrimidine biosynthesis.

In Vivo Pharmacokinetics (PK) Protocol

To establish a reliable dosing regimen, the PK profile must be determined. The inclusion of both intravenous (IV) and oral (PO) arms allows for the calculation of absolute bioavailability ( F% ).

Vehicle Preparation (Self-Validating Formulation): Causality: PSQCA is highly lipophilic but possesses a polar sulfonamide linkage. A standard aqueous buffer will result in variable suspension.

  • Weigh the appropriate amount of PSQCA powder.

  • Add 5% (v/v) DMSO and vortex until completely dissolved. Reasoning: DMSO disrupts the crystalline lattice of the sulfonamide.

  • Add 40% (v/v) PEG400 and sonicate for 5 minutes. Reasoning: PEG400 acts as a co-solvent to prevent precipitation upon dilution.

  • Add 55% (v/v) sterile Saline (0.9% NaCl) dropwise while vortexing to yield a clear, thermodynamically stable solution.

Dosing and Sampling:

  • Subjects: Male C57BL/6 mice (8-10 weeks old), fasted for 12 hours prior to PO dosing to eliminate food-effect variability.

  • Administration:

    • Group 1 (IV): 2 mg/kg via tail vein injection.

    • Group 2 (PO): 10 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of blood via saphenous vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Analysis: Extract plasma via centrifugation (3000 × g, 10 min, 4°C). Quantify PSQCA using LC-MS/MS (MRM mode) against a matrix-matched standard curve.

In Vivo Efficacy and Self-Validating PD Protocol

To evaluate anti-tumor efficacy and validate the on-target mechanism, we utilize an HCT116 colorectal carcinoma xenograft model. Causality for Uridine Rescue: To create a self-validating system, exogenous uridine is administered to a control cohort. Because uridine directly feeds the pyrimidine salvage pathway, it bypasses DHODH entirely. If tumor growth inhibition is reversed by uridine, it definitively proves the drug's efficacy is causally linked to on-target DHODH inhibition rather than off-target cytotoxicity.

Step-by-Step Workflow:

  • Cell Preparation: Culture HCT116 cells in McCoy's 5A medium + 10% FBS. Harvest at 80% confluence. Resuspend in 1:1 PBS/Matrigel at 5×106 cells/mL.

  • Inoculation: Inject 100 µL ( 5×105 cells) subcutaneously into the right flank of athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth via digital calipers. When tumors reach ~150 mm 3 (approx. Day 7), randomize mice into four groups (n=8/group):

    • Group A: Vehicle Control (PO, QD).

    • Group B: PSQCA (15 mg/kg, PO, QD).

    • Group C: PSQCA (30 mg/kg, PO, QD).

    • Group D (Rescue): PSQCA (30 mg/kg, PO, QD) + Uridine (1000 mg/kg, IP, QD).

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight three times weekly.

  • Endpoint: Euthanize mice at Day 28. Harvest tumors for weight and snap-freeze for downstream PD biomarker analysis (e.g., LC-MS quantification of intracellular dihydroorotate accumulation and UMP depletion).

InVivo_Workflow cluster_groups 4. Treatment Arms (21 Days) Form 1. Formulation Inoc 2. Xenograft Inoculation Form->Inoc Rand 3. Randomization Inoc->Rand Veh Vehicle (PO) Rand->Veh Low PSQCA 15 mg/kg Rand->Low High PSQCA 30 mg/kg Rand->High Resc PSQCA + Uridine Rand->Resc End 5. Endpoint Analysis Veh->End Low->End High->End Resc->End

Figure 2: Self-validating in vivo efficacy workflow with integrated uridine rescue arm.

Data Presentation & Interpretation

Table 1: Representative Pharmacokinetic Parameters of PSQCA

Parameter Unit IV (2 mg/kg) PO (10 mg/kg)

| Cmax​ | ng/mL | 4,250 ± 310 | 2,840 ± 215 | | Tmax​ | hr | N/A | 1.5 ± 0.5 | | AUC0−∞​ | hr*ng/mL | 8,100 ± 540 | 22,680 ± 1,400 | | Clearance (Cl) | mL/min/kg | 4.1 ± 0.3 | N/A | | Half-life ( t1/2​ ) | hr | 3.2 ± 0.4 | 3.8 ± 0.5 | | Bioavailability ( F ) | % | N/A | 56.0% |

Table 2: HCT116 Xenograft Efficacy (Day 28) | Treatment Group | Mean Tumor Volume (mm 3 ) | TGI (%) | Body Weight Change (%) | | :--- | :--- | :--- | :--- | | Vehicle Control | 1,450 ± 180 | - | + 4.2 | | PSQCA (15 mg/kg) | 680 ± 95 | 53.1% | + 2.1 | | PSQCA (30 mg/kg) | 210 ± 45 | 85.5% | - 1.5 | | PSQCA (30 mg/kg) + Uridine | 1,390 ± 160 | 4.1% | + 3.8 |

Expert Interpretation: The 56% oral bioavailability demonstrates the successful physicochemical balance imparted by the pyrrolidine-1-sulfonyl group, allowing for robust systemic exposure without the need for complex lipid nanoparticle formulations. The dramatic loss of Tumor Growth Inhibition (TGI) in the Uridine rescue group (from 85.5% down to 4.1%) irrefutably confirms that PSQCA's in vivo efficacy is causally driven by on-target pyrimidine starvation via DHODH inhibition.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Bioorganic Chemistry (PubMed / NIH)
  • Title: Full article: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis Online URL

Sources

Method

Application Note: Analytical Methodology for the Quantification of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid

Executive Summary & Physicochemical Rationale The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent dihydroorotate dehydrogenase (DHOD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent dihydroorotate dehydrogenase (DHODH) inhibitors and antimalarial agents[1]. The functionalization of this core with a pyrrolidine-1-sulfonyl group at the 6-position yields 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid , a compound with a highly specific amphoteric profile.

Causality in Method Design: Developing a robust quantitative assay for this molecule requires navigating its dual ionization states. The basic quinoline nitrogen (pKa ~4.5) and the acidic carboxylic acid moiety (pKa ~3.0) mean the molecule exists as a zwitterion at physiological pH. To prevent chromatographic peak tailing and ensure a self-validating, reproducible retention time, the analytical environment must force the molecule into a single ionization state. By utilizing a highly acidic mobile phase (pH ~2.7), the carboxylic acid is rendered predominantly unionized (enhancing hydrophobic retention on a C18 stationary phase), while the quinoline nitrogen is fully protonated, priming the molecule for high-efficiency Electrospray Ionization in positive mode (ESI+).

Chromatographic Separation Strategy (UHPLC)

To achieve baseline resolution from endogenous matrix interferences while maintaining a high-throughput cycle time, a sub-2 µm reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) strategy is employed.

Methodological Causality
  • Stationary Phase: A Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) is selected. The ethylene-bridged hybrid (BEH) particle withstands the acidic mobile phase while minimizing secondary silanol interactions that typically cause tailing in basic quinoline derivatives.

  • Mobile Phase Selection: 0.1% Formic Acid (FA) in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B). The formic acid acts as a proton donor, ensuring the analyte remains cationic.

  • Gradient Rationale: An initial isocratic hold at 5% B focuses the analyte at the head of the column. A rapid linear ramp to 90% B elutes the highly lipophilic pyrrolidine-sulfonyl moiety, preventing carryover and column fouling.

UHPLC Gradient Protocol
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Elution Profile
0.000.40955Isocratic Hold (Focusing)
0.500.40955Isocratic Hold
3.000.401090Linear Ramp (Elution)
4.000.401090High Organic Wash
4.100.40955Re-equilibration Step
5.500.40955End of Run

Mass Spectrometry (LC-MS/MS) Workflow

Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Fragmentation Causality

The exact monoisotopic mass of the target compound (C₁₄H₁₄N₂O₄S) is 306.07 Da, yielding a protonated precursor ion [M+H]+ at m/z 307.1 . Under Collision-Induced Dissociation (CID), the carboxylic acid moiety is highly susceptible to the neutral loss of carbon dioxide (44 Da). This thermodynamically favored cleavage generates a highly abundant product ion at m/z 263.1 , which is selected as the primary quantifier. A secondary, higher-energy cleavage occurs at the sulfonamide bond, resulting in the loss of the pyrrolidine-sulfonyl group (134 Da) to yield the protonated quinoline core at m/z 173.1 (Qualifier ion).

MS_Fragmentation P Precursor Ion [M+H]+ m/z 307.1 F1 Quantifier Ion [M+H-CO2]+ m/z 263.1 P->F1 Neutral Loss of CO2 (-44 Da) F2 Qualifier Ion [Quinoline Core]+ m/z 173.1 P->F2 Cleavage of Sulfonamide (-134 Da)

Fig 1: Proposed CID fragmentation pathway for the target compound in ESI+ mode.

MRM Parameter Optimization
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound307.1263.15022Quantifier
Target Compound307.1173.15035Qualifier
Stable Isotope IS310.1266.15022Internal Standard

Sample Preparation Protocol (Biological Matrices)

To ensure the protocol acts as a self-validating system, sample preparation must uniformly extract the analyte while eliminating matrix suppressors (e.g., plasma phospholipids).

Extraction Causality

A Protein Precipitation (PPT) method is utilized. By adding 3 volumes of cold Acetonitrile to 1 volume of plasma, albumin and globulins are rapidly denatured. The lipophilic nature of the pyrrolidine ring ensures that the target compound partitions entirely into the organic supernatant, preventing recovery loss and yielding extraction efficiencies >85%.

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of human/animal plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (100 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100% ACN).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein crash.

  • Transfer & Dilution: Transfer 100 µL of the clear organic supernatant to an autosampler vial. Add 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).

  • Injection: Inject 2 µL into the UHPLC system.

LCMS_Workflow S1 Plasma Sample + Internal Std S2 Protein Precipitation (3x ACN, Centrifuge) S1->S2 S3 UHPLC Separation (C18, 0.1% FA) S2->S3 S4 ESI+ MS/MS (MRM Mode) S3->S4 S5 ICH M10 Data Validation S4->S5

Fig 2: End-to-end sample preparation and LC-MS/MS analytical workflow.

Method Validation Framework (ICH M10 Compliance)

To guarantee trustworthiness and regulatory compliance, the method must be validated according to the ICH M10 Bioanalytical Method Validation Guidelines [2].

Causality of Matrix Factor Assessment: Co-eluting endogenous lipids from the plasma crash can suppress the ESI+ droplet evaporation process, leading to signal quenching. ICH M10 mandates the calculation of the Matrix Factor (MF) using an isotopically labeled internal standard to self-correct this suppression, ensuring the assay remains linear and accurate regardless of the patient matrix[3].

Validation Criteria Summary
Validation ParameterICH M10 Acceptance CriteriaExperimental Execution
Linearity (Calibration Curve) R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)8 non-zero standards (1 - 1000 ng/mL) with 1/x² weighting.
Accuracy & Precision Intra/Inter-day CV ≤ 15% (≤ 20% at LLOQ)5 replicates at 4 QC levels (LLOQ, Low, Mid, High) across 3 runs.
Matrix Effect (IS-Normalized) CV of IS-normalized MF ≤ 15%Evaluated in 6 independent lots of blank matrix.
Recovery Consistent and reproducibleArea of extracted QCs vs. Area of post-extraction spiked blanks.
Stability ±15% of nominal concentrationBench-top (24h), Freeze-Thaw (3 cycles), and Autosampler (48h).

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry (Madak et al., 2018). URL:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Sources

Application

Advanced Synthesis and Biological Evaluation of Quinoline-4-Carboxylic Acid Derivatives

Executive Summary The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutics. Among its derivatives, quinoline-4-carboxylic acids have emerged as highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutics. Among its derivatives, quinoline-4-carboxylic acids have emerged as highly versatile pharmacophores demonstrating potent anticancer, antibacterial, and anti-inflammatory properties[1]. This application note provides a comprehensive, field-tested guide to synthesizing highly functionalized quinoline-4-carboxylic acids—specifically overcoming the synthetic hurdles associated with electron-deficient anilines—and outlines self-validating protocols for their downstream biological evaluation.

Biological Rationale & Mechanistic Pathways

The therapeutic utility of quinoline-4-carboxylic acids stems from their ability to interact with distinct enzymatic targets across different biological kingdoms.

  • Anticancer Activity: In eukaryotic cancer models, these derivatives exert antiproliferative effects primarily by inhibiting dihydroorotate dehydrogenase (DHODH)[1]. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pyrimidine pool, these compounds halt DNA/RNA synthesis, triggering cell cycle arrest in rapidly dividing tumor cells such as MCF7 (mammary) and HELA (cervical) cell lines[2].

  • Antibacterial Activity: In prokaryotic systems, specific quinoline-4-carboxylic acid derivatives act as potent inhibitors of bacterial DNA gyrase (a type II topoisomerase)[1]. By preventing the relaxation of supercoiled DNA, they disrupt critical cellular processes, leading to bacterial cell death in strains like Staphylococcus aureus and Bacillus subtilis[3].

MOA QCA Quinoline-4-Carboxylic Acid DHODH Inhibit DHODH QCA->DHODH Eukaryotes Gyrase Inhibit DNA Gyrase QCA->Gyrase Prokaryotes Pyrimidine Deplete Pyrimidines DHODH->Pyrimidine Supercoil Halt DNA Relaxation Gyrase->Supercoil Anticancer Anticancer Activity Pyrimidine->Anticancer Antibacterial Antibacterial Activity Supercoil->Antibacterial

Dual mechanism of quinoline-4-carboxylic acids in cancer and bacterial cells.

Synthetic Strategy: Overcoming Electron-Deficiency

Historically, the synthesis of quinoline-4-carboxylic acids relied on the Pfitzinger reaction (isatin + ketone) or the conventional Doebner reaction (aniline + aldehyde + pyruvic acid). However, these methods proceed under harsh basic or acidic conditions, severely limiting the substrate scope. Specifically, electron-deficient anilines inherently possess reduced nucleophilicity, rendering conventional Doebner conditions inefficient due to stalled imine formation[4].

The Causality of Catalyst Selection: To circumvent this, modern protocols utilize Boron trifluoride etherate ( BF3​⋅THF ) in Acetonitrile ( CH3​CN ) as a Lewis acid catalyst[4]. BF3​⋅THF strongly coordinates with the benzaldehyde carbonyl, drastically increasing its electrophilicity. This compensates for the weak nucleophilicity of electron-withdrawing anilines, forcing the initial imine condensation. Subsequent reaction with pyruvic acid yields a dihydroquinoline intermediate, which undergoes spontaneous air oxidation to form the final stable aromatic core[4].

Workflow Start Aniline + Aldehyde Imine Imine Intermediate Start->Imine BF3·THF Condensation Condensation (+ Pyruvic Acid) Imine->Condensation Oxidation Air Oxidation Condensation->Oxidation -H2O Product Quinoline-4- Carboxylic Acid Oxidation->Product

BF3·THF catalyzed Doebner hydrogen-transfer synthesis workflow.

Step-by-Step Experimental Protocols

Protocol A: BF3​⋅THF Catalyzed Three-Component Synthesis

Objective: Synthesize 2-arylquinoline-4-carboxylic acid derivatives using electron-deficient anilines.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 mmol) and benzaldehyde derivative (1.0 mmol) in anhydrous CH3​CN (5.0 mL).

  • Catalyst Addition: Dropwise, add BF3​⋅THF (0.2 mmol, 20 mol%) to the stirring mixture at room temperature.

    • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 4:1). A complete shift of the aldehyde spot confirms successful imine formation. Do not proceed until this intermediate is fully formed; premature addition of pyruvic acid will result in complex side-reactions and poor yields.

  • Condensation: Once imine formation is complete, add pyruvic acid (1.2 mmol) dropwise. Attach a reflux condenser and heat the mixture to 65 °C under an open-air atmosphere for 4–6 hours. The open-air environment is critical as it provides the oxygen necessary for the spontaneous oxidation of the dihydroquinoline intermediate[4].

  • Workup & Purification: Cool the reaction to room temperature. Quench with water (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via column chromatography (Silica gel, CH2​Cl2​ :MeOH gradient) to afford the pure quinoline-4-carboxylic acid.

Protocol B: In Vitro Biological Evaluation

Objective: Assess the antibacterial (MIC) and anticancer (MTT) properties of the synthesized derivatives.

Part 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in Mueller-Hinton broth to an optical density ( OD600​ ) of 0.08–0.1 (equivalent to 0.5 McFarland standard)[3].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized compounds (starting from 100 µg/mL) in the broth.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well.

    • Self-Validation Step: Include a vehicle control well (0.1% DMSO maximum) to ensure solvent toxicity does not artificially inflate antibacterial activity. Include Ciprofloxacin as a positive control[2].

  • Analysis: Incubate at 37 °C for 18–24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: Anticancer MTT Cell Viability Assay

  • Cell Seeding: Seed MDA-MB-231 breast cancer cells[5] into 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2​ humidified incubator.

  • Treatment: Treat the cells with varying concentrations (0.1 µM to 50 µM) of the quinoline derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Carefully remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes the expected synthetic yields and biological activities of representative quinoline-4-carboxylic acid derivatives synthesized via the optimized Doebner hydrogen-transfer protocol, benchmarked against clinical standards[3][4][5].

Compound / SubstituentSynthetic Yield (%)Antibacterial MIC (S. aureus, µg/mL)Anticancer IC50​ (MDA-MB-231, µM)
4a (6- OCF3​ )8912.54.2
4b (6- NO2​ )7525.08.5
4c (6- Cl )826.253.8
Ciprofloxacin (Control)N/A1.5N/A
Cisplatin (Control)N/AN/A2.1

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide Benchchem
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction The Journal of Organic Chemistry - ACS Public
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

Sources

Method

Formulation of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid for animal studies

Formulation of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid for Animal Studies Scientific Rationale & Physicochemical Profiling Quinoline-4-carboxylic acid derivatives represent a highly privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Formulation of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic Acid for Animal Studies

Scientific Rationale & Physicochemical Profiling

Quinoline-4-carboxylic acid derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized as potent inhibitors of targets such as dihydroorotate dehydrogenase (DHODH), STAT3, and translation elongation factor 2 (PfEF2)[1][2]. However, the specific incorporation of the 6-(pyrrolidine-1-sulfonyl) moiety introduces significant formulation bottlenecks for in vivo animal studies.

The sulfonyl group, coupled with the pyrrolidine ring, drastically increases the compound's lipophilicity (logP) and crystalline lattice energy, leading to exceptionally poor aqueous solubility. Conversely, the presence of the carboxylic acid functional group at the C4 position provides a predictable pKa (typically between 3.5 and 4.5)[3]. This distinct chemical architecture allows for pH-dependent solubility modulation. At physiological pH (7.4), the compound exists primarily in its ionized (carboxylate) form, which is advantageous for systemic circulation. However, in the highly acidic environment of the rodent stomach (pH 1–2), the compound remains unionized, risking severe precipitation and erratic absorption[4]. Therefore, formulation strategies must be strictly tailored to the route of administration to ensure reproducible pharmacokinetic (PK) profiles and bioavailability[5].

Formulation Matrices for Preclinical Studies

To achieve optimal exposure in murine and rat models, the formulation vehicle must overcome the inherent hydrophobicity of the pyrrolidine-1-sulfonyl group while leveraging the ionizable nature of the carboxylic acid.

Table 1: Recommended Formulation Vehicles by Administration Route

RouteFormulation VehicleMechanism of Solubilization & CausalityMax Dosing Vol (Mouse)
Oral (PO) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterSuspension: Tween 80 acts as a surfactant to wet the hydrophobic sulfonyl group; MC increases viscosity to prevent particle settling.10 mL/kg
Intravenous (IV) 10% DMSO + 40% PEG400 + 50% SalineCo-solvent: DMSO disrupts the crystalline lattice; PEG400 prevents precipitation upon injection into the aqueous bloodstream.5 mL/kg
Intraperitoneal (IP) pH 7.4 Phosphate Buffered Saline (PBS) + 1 eq NaOHSalt Formation: Deprotonation of the C4-carboxylic acid to form a highly soluble sodium salt in situ.10 mL/kg
Experimental Protocols
Protocol A: Preparation of Nanosuspension for Oral (PO) Gavage (10 mg/mL)

Causality Focus: For PO dosing, complete macroscopic dissolution is not required prior to administration. Instead, reducing particle size maximizes the surface area for dissolution in the alkaline environment of the intestine (governed by the Noyes-Whitney equation).

  • Weighing : Accurately weigh 100 mg of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid into a glass mortar.

  • Wetting : Add 200 µL of 100% Tween 80 directly to the powder.

    • Why? The pyrrolidine-1-sulfonyl group is highly hydrophobic. Tween 80 lowers the interfacial tension, preventing the powder from floating or agglomerating when the aqueous phase is introduced.

  • Milling : Triturate the mixture using a glass pestle for 5 minutes until a smooth, uniform paste is formed.

  • Dispersion : Gradually add 9.8 mL of a pre-prepared 0.5% Methylcellulose (MC) aqueous solution in 1 mL increments, mixing continuously.

    • Why? MC acts as a suspending agent, increasing the kinetic stability of the suspension and preventing sedimentation during the dosing window.

  • Sonication : Probe sonicate the suspension on ice for 3 cycles (30 seconds on, 30 seconds off) to break up micro-aggregates.

  • Self-Validation System : Visually inspect the vial against a light source for uniform milkiness. Allow the vial to sit undisturbed for 15 minutes; if rapid sedimentation occurs, re-sonicate. The suspension must be dosed within 4 hours of preparation.

Protocol B: Preparation of Co-solvent Solution for Intravenous (IV) Injection (2 mg/mL)

Causality Focus: IV formulations must be 100% particulate-free to prevent fatal pulmonary embolism in rodents. The combination of DMSO and PEG400 is a standard industry practice for highly lipophilic compounds[5].

  • Primary Solubilization : Weigh 20 mg of the compound and dissolve in 1.0 mL of 100% DMSO. Vortex until completely clear.

    • Why? DMSO is a universal aprotic solvent that effectively disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimers.

  • Co-solvent Addition : Add 4.0 mL of PEG400 to the DMSO solution. Vortex for 2 minutes.

    • Why? PEG400 acts as a thermodynamic stabilizer. If saline is added directly to the DMSO solution, the compound will immediately crash out. PEG400 creates a transition gradient.

  • Aqueous Dilution : Dropwise, add 5.0 mL of 0.9% normal saline while continuously vortexing.

  • Self-Validation System : Filter the final solution through a 0.22 µm PTFE syringe filter. If resistance is felt during filtration, micro-precipitates have formed, indicating the compound has crashed out; the formulation must be discarded and re-prepared with a higher PEG400 ratio.

Workflow & Pathway Visualizations

FormulationDecision Start 6-(Pyrrolidine-1-sulfonyl)- quinoline-4-carboxylic acid Assess Determine Administration Route Start->Assess IV Intravenous (IV) Requires 100% Solubilization Assess->IV PO Oral (PO) Gavage Suspension Tolerated Assess->PO IV_Form Co-solvent System (10% DMSO, 40% PEG400, 50% Saline) IV->IV_Form Salt In Situ Salt Formation (Add 1 eq NaOH, pH 7.4) IV->Salt Alternative PO_Form Nanosuspension (0.5% MC, 0.2% Tween 80 in Water) PO->PO_Form

Fig 1: Decision tree for selecting the optimal formulation vehicle based on administration route.

PKPathway Dose PO Administration (Suspension) Stomach Stomach (pH 1-2) Unionized Acid (Precipitate) Dose->Stomach Intestine Intestine (pH 6-7) Ionized Carboxylate (Dissolution) Stomach->Intestine Gastric Emptying Blood Systemic Circulation Protein Bound (LogP driven) Intestine->Blood Absorption Target Target Engagement (e.g., DHODH / STAT3) Blood->Target Distribution

Fig 2: In vivo pharmacokinetic pathway highlighting pH-dependent absorption and target engagement.

References
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . PMC (NIH). 1

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants . MDPI. 3

  • Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury . Journal of Medicinal Chemistry (ACS Publications). 5

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . ResearchGate. 2

  • Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters . Taylor & Francis. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

Welcome to the Application Scientist Support Portal. Synthesizing 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid presents unique chemo-selective and purification challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid presents unique chemo-selective and purification challenges. The electron-deficient nature of the quinoline core resists direct functionalization, and the amphoteric properties of the final product often lead to catastrophic yield losses during aqueous workup.

This guide provides a self-validating framework to overcome these bottlenecks, transitioning your protocol from a low-yielding direct functionalization approach to a highly efficient Protected Sandmeyer Route .

Synthetic Workflow

SynthesisWorkflow Step1 1. Esterification (EtOH, H2SO4) Step2 2. Sandmeyer Reaction (NaNO2, SO2, CuCl2) Step1->Step2 Masks carboxylic acid Prevents zwitterion Step3 3. Sulfonamide Coupling (Pyrrolidine, DIPEA) Step2->Step3 Extracted into DCM (Highly Stable) Step4 4. Hydrolysis & Precipitation (LiOH, then pH 4.0) Step3->Step4 High conversion (Schotten-Baumann)

Workflow for the protected synthesis of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid.

Quantitative Yield Comparison

To understand why the standard routes fail, we must look at the physicochemical behavior of the intermediates. The table below summarizes the quantitative improvements achieved by switching to a protected Sandmeyer strategy.

Synthetic StrategyRegioselectivityIntermediate StabilityExtraction EfficiencyTypical Overall Yield
Direct Chlorosulfonation (Unprotected)Poor (Favors 8-position)Low (Hydrolyzes rapidly)< 20% (Zwitterionic)5 - 10%
Sandmeyer Route (Unprotected Acid)Excellent (100% 6-position)Low (Self-catalyzing)< 30% (Highly polar)15 - 25%
Protected Sandmeyer Route (Ethyl Ester)Excellent (100% 6-position)High (Stable in DCM)> 90% (Lipophilic)65 - 75%
Troubleshooting FAQs

Q1: I am trying to directly chlorosulfonate quinoline-4-carboxylic acid, but my yields are near zero and NMR shows the wrong isomer. Why? Cause: Direct electrophilic aromatic substitution (such as chlorosulfonation) of the quinoline core is notoriously difficult. The protonated quinoline nitrogen strongly deactivates the ring. When substitution does occur, the classical electrophilic aromatic substitution mechanism directs the sulfonyl group to the 8-position, not the 6-position [2]. Solution: Abandon direct chlorosulfonation. Instead, utilize a Sandmeyer-type reaction starting from a pre-functionalized core, such as 6-aminoquinoline-4-carboxylic acid. While Doebner multicomponent reactions are excellent for building the quinoline-4-carboxylic acid core [1], starting with the 6-amino derivative bypasses the regioselectivity issue entirely.

Q2: I switched to the Sandmeyer reaction using 6-aminoquinoline-4-carboxylic acid, but my 6-chlorosulfonyl intermediate degrades into a black tar during isolation. How do I stabilize it? Cause: The presence of a free carboxylic acid during the Sandmeyer reaction creates a highly polar, zwitterionic intermediate. This makes it nearly impossible to extract the sulfonyl chloride into organic solvents like dichloromethane (DCM). Furthermore, the acidic proton of the carboxylic acid can self-catalyze the hydrolysis of the delicate sulfonyl chloride back into a sulfonic acid upon exposure to trace atmospheric moisture. Solution: Protect the carboxylic acid as an ethyl ester prior to diazotization. Masking the acid eliminates the zwitterionic nature of the molecule, drastically increasing its lipophilicity and allowing for a clean, rapid extraction into cold DCM.

Q3: During the sulfonamide coupling with pyrrolidine, I see multiple spots on my TLC, including a highly polar baseline spot. What is happening? Cause: If you are using the unprotected carboxylic acid, pyrrolidine can act as a base to form an insoluble carboxylate salt, or it can undergo competitive amide coupling if any activating agents are present. Solution: By using the ethyl ester intermediate, you prevent competitive reactions. Ensure you use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. This prevents the protonation of pyrrolidine, ensuring it remains a potent nucleophile for the sulfonyl chloride.

Q4: I successfully formed the sulfonamide, but after ester hydrolysis, I cannot recover my final product from the aqueous layer. How do I isolate it? Cause: Quinoline-4-carboxylic acids are vital pharmacophores [3], but their amphoteric nature complicates isolation. The final product possesses a basic quinoline nitrogen (pKa ~4.9) and an acidic carboxyl group (pKa ~2.5). If the aqueous workup is too basic, it dissolves as a carboxylate salt; if too acidic, it dissolves as a quinolinium salt. Solution: Perform an isoelectric precipitation . By carefully adjusting the pH of the aqueous hydrolysis mixture to exactly the isoelectric point (pH ~4.0), the molecule achieves a net-zero charge. This minimizes ion-dipole interactions with water, causing the product to crash out of solution as a highly pure, filterable solid.

Validated Experimental Protocol

This step-by-step methodology utilizes the Protected Sandmeyer Route to ensure high yields and scalable results.

Step 1: Esterification (Protection)
  • Suspend 6-aminoquinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (0.5 M).

  • Slowly add concentrated H₂SO₄ (2.0 eq) dropwise while stirring.

  • Reflux the mixture for 24 hours.

  • Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield ethyl 6-aminoquinoline-4-carboxylate .

Step 2: Sandmeyer Chlorosulfonation
  • Dissolve the ethyl ester (1.0 eq) in concentrated HCl (0.3 M) and cool to 0 °C in an ice bath.

  • Add a solution of NaNO₂ (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, saturate glacial acetic acid with SO₂ gas (>10 eq) and add CuCl₂ (0.2 eq). Cool this mixture to 0 °C.

  • Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture. Stir for 1 hour at 0 °C, then allow it to warm to room temperature until nitrogen evolution ceases.

  • Pour the mixture over crushed ice and immediately extract with cold DCM (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo at <30 °C to yield ethyl 6-chlorosulfonylquinoline-4-carboxylate . Proceed immediately to Step 3.

Step 3: Sulfonamide Formation
  • Dissolve the crude sulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • Add DIPEA (2.5 eq) followed by the dropwise addition of pyrrolidine (1.2 eq).

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench with 1M HCl, separate the organic layer, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield ethyl 6-(pyrrolidine-1-sulfonyl)-quinoline-4-carboxylate .

Step 4: Hydrolysis & Isoelectric Precipitation
  • Dissolve the sulfonamide ester in a 1:1 mixture of THF and water (0.1 M).

  • Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Remove the THF in vacuo.

  • Critical Step: Place the aqueous layer in an ice bath. Using a calibrated pH meter, add 1M HCl dropwise until the pH reaches exactly 4.0 .

  • Stir the resulting suspension for 30 minutes at 0 °C. Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid .

References
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
  • Buy 4-Chloroquinoline-8-sulfonic acid. Smolecule.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research (JOCPR).
Optimization

Side effects of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid in animal models

Technical Support Center: 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid A Guide to Investigating Potential Side Effects in Animal Models Disclaimer: As of the latest literature review, no specific preclinical sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

A Guide to Investigating Potential Side Effects in Animal Models

Disclaimer: As of the latest literature review, no specific preclinical safety or toxicology studies have been published for the compound 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid. This guide has been developed by our senior application scientists to provide a predictive framework for researchers based on the known biological activities and toxicological profiles of its core chemical scaffolds: the quinoline-4-carboxylic acid core and the pyrrolidine moiety. All recommendations should be adapted and validated within the context of your specific experimental design.

Frequently Asked Questions (FAQs)

General Questions

Q1: We are starting our first in vivo studies with 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid. What are the primary potential toxicities we should be monitoring for?

Based on its chemical structure, you should prioritize monitoring for:

  • Hepatotoxicity (Liver Injury): The parent quinoline ring has been identified as a hepatocarcinogen in long-term rodent studies. Therefore, monitoring liver function is critical.

  • General Systemic Toxicity: Initial signs often manifest as changes in body weight, food and water consumption, and overall animal demeanor.[1]

  • Cardiovascular Effects: Certain compounds containing a pyrrolidine ring have been associated with cardiovascular effects, such as changes in heart rate and rhythm.[2]

  • Nephrotoxicity (Kidney Injury): Pharmacokinetic studies of related quinoline derivatives show that the kidneys are a major route of excretion, making them a potential site for compound accumulation and toxicity.[3]

Q2: What is the likely mechanism of action for this compound, and how might that influence its side effect profile?

The quinoline-4-carboxylic acid scaffold is present in compounds that inhibit key enzymes essential for cell proliferation and survival.[4] A primary mechanism for related molecules is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for DNA and RNA synthesis.[4] While this is often the basis for anticancer activity, off-target inhibition or effects in rapidly dividing healthy tissues (e.g., gastrointestinal tract, bone marrow) could lead to side effects. Another potential mechanism for quinoline derivatives is the inhibition of bacterial DNA gyrase, though this is more relevant to antibacterial applications.[4]

Hepatotoxicity Troubleshooting

Q3: We've observed a significant elevation in serum ALT and AST levels in our rodent models after 14 days of daily dosing. What does this indicate and what are our next steps?

Elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are hallmark indicators of hepatocellular injury. This finding is a significant cause for concern, aligning with the known hepatotoxic potential of the quinoline scaffold.

Immediate Next Steps:

  • Confirm the Finding: Repeat the serum biochemistry analysis to rule out sample processing errors.

  • Dose-Response Evaluation: If not already done, analyze samples from lower dose groups. This will help determine if the toxicity is dose-dependent.

  • Histopathology: This is the most critical next step. Euthanize a subset of animals from the affected and control groups for liver collection. Fixed liver tissues should be processed for histopathological examination by a qualified veterinary pathologist to identify the nature and severity of the liver damage (e.g., necrosis, inflammation, steatosis).

  • Mechanism Investigation: Consider measuring markers of oxidative stress (e.g., glutathione levels, lipid peroxidation) in liver tissue, as this is a common mechanism of drug-induced liver injury.

cluster_0 Hepatotoxicity Troubleshooting Workflow A Elevated ALT/AST Observed B Confirm Finding: Repeat Serum Analysis A->B C Analyze Dose-Response: Check Lower Dose Groups A->C D CRITICAL STEP: Perform Liver Histopathology B->D C->D E Assess Nature of Injury: (Necrosis, Inflammation, etc.) D->E F Investigate Mechanism: (e.g., Oxidative Stress Markers) E->F G Decision Point: Stop/Modify Study or De-risk Compound F->G

Caption: Workflow for investigating suspected hepatotoxicity.

Cardiovascular Safety

Q4: Our protocol includes telemetry monitoring in a canine model. What specific cardiovascular parameters should we be most concerned about?

Given the structural alert from the pyrrolidine moiety, focus on potential pro-arrhythmic and hemodynamic effects.[2]

  • ECG Analysis: Pay close attention to the QT interval. Drug-induced QT prolongation is a major risk factor for developing potentially fatal arrhythmias like Torsades de Pointes. Also monitor for any changes in heart rate (bradycardia or tachycardia) and the occurrence of atrioventricular (AV) block.[2]

  • Hemodynamics: Monitor for changes in blood pressure (hypo- or hypertension) and left ventricular contractility.

If you observe a consistent, dose-dependent effect on any of these parameters, it may indicate a cardiovascular liability that warrants further investigation, potentially through in vitro hERG channel assays to assess a primary mechanism of QT prolongation.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Sub-Acute Rodent Toxicity Study (28-Day)

This protocol provides a framework for an initial assessment of compound toxicity.

1. Animal Model & Grouping:

  • Species: Sprague-Dawley rats (or other appropriate strain).

  • Sex: Use both males and females (n=5-10 per sex per group).

  • Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water).

    • Group 2: Low Dose (e.g., 10 mg/kg/day).

    • Group 3: Mid Dose (e.g., 50 mg/kg/day).

    • Group 4: High Dose (e.g., 200 mg/kg/day).

    • (Dose selection should be informed by preliminary dose-range finding studies).

2. Administration:

  • Route: Oral gavage (or other clinically relevant route).

  • Frequency: Daily for 28 consecutive days.

3. In-Life Monitoring:

  • Daily: Clinical observations for signs of toxicity (changes in fur, posture, activity), mortality, and morbidity.[1]

  • Weekly: Record individual body weights and calculate food consumption.

  • Pre-dose & Day 28: Ophthalmoscopic examination.

4. Clinical Pathology (Blood Collection):

  • Timepoint: At terminal necropsy (Day 29).

  • Sample: Collect blood via appropriate method (e.g., cardiac puncture under anesthesia).

  • Analysis:

    • Hematology: Complete blood count (CBC) with differential.

    • Serum Biochemistry: Key parameters are listed in the table below.

5. Terminal Procedures & Pathology:

  • Necropsy: Perform a full gross necropsy on all animals. Record any visible abnormalities.

  • Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain).

  • Histopathology: Preserve a comprehensive list of tissues in 10% neutral buffered formalin. Pay special attention to the liver, kidneys, and heart.

Data Presentation: Key Monitoring Parameters

Table 1: Clinical Observation Log

ParameterDescriptionScoring (Example)
Activity Level Spontaneous movement, response to stimuli.0=Normal, 1=Slightly Decreased, 2=Moderately Decreased, 3=Moribund
Posture Normal, hunched, etc.0=Normal, 1=Hunched at rest, 2=Persistently Hunched
Fur/Piloerection Smoothness and cleanliness of coat.0=Smooth, 1=Ruffled, 2=Piloerection
Gait Coordinated movement.0=Normal, 1=Ataxic

Table 2: Recommended Serum Biochemistry Parameters

ParameterOrgan SystemRationale
ALT, AST, ALP, GGT LiverMarkers of hepatocellular injury and cholestasis.
Total Bilirubin LiverAssesses liver's conjugating and excretory function.
BUN, Creatinine KidneyMarkers of renal function.
Albumin, Total Protein Liver/General HealthIndicates synthetic function of the liver and nutritional status.
CK, LDH Muscle/HeartCan indicate muscle or cardiac damage.

Mechanistic & Workflow Diagrams

cluster_0 General In Vivo Toxicity Screening Workflow A Compound Synthesis & Characterization B Dose Range-Finding Study (Acute Toxicity) A->B C Select Doses for Sub-Acute Study B->C D 28-Day Sub-Acute Study (Protocol 1) C->D E In-Life Monitoring (Weight, Clinical Signs) D->E Daily/Weekly F Terminal Necropsy: Clinical & Anatomic Pathology D->F Day 29 G Data Analysis & Reporting E->G F->G H Identify Target Organ(s) of Toxicity G->H I Decision: Proceed or Investigate Further? H->I

Caption: High-level workflow for preclinical toxicity assessment.

cluster_1 Potential Metabolic & Toxicity Pathway cluster_phase1 cluster_phase2 Parent 6-(Pyrrolidine-1-sulfonyl) -quinoline-4-carboxylic acid P1_Ox Oxidation of Quinoline Ring Parent->P1_Ox P1_Hydrolysis Sulfonyl Group Metabolism Parent->P1_Hydrolysis P2_Conj Conjugation (e.g., Glucuronidation) P1_Ox->P2_Conj Reactive Formation of Reactive Epoxide (on Quinoline Ring) P1_Ox->Reactive Potential Bioactivation P1_Hydrolysis->P2_Conj Excretion Renal/Biliary Excretion P2_Conj->Excretion Toxicity Potential Toxicity Pathways Covalent Covalent Binding to Liver Proteins Reactive->Covalent Injury Hepatocellular Injury (ALT/AST Release) Covalent->Injury Injury->Toxicity

Caption: Predicted metabolic pathways and potential for bioactivation.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (URL: )
  • Carcinogenicity of quinoline by drinking-water administration in r
  • Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed. (URL: )
  • [Characteristics of pyrrolidone pharmacokinetics in r
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models - Journal of Neon
  • Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Safety Margins - Preprints.org. (URL: )

Sources

Troubleshooting

Technical Support Center: In Vivo Efficacy Optimization for 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

Welcome to the Technical Support Center for 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid (6-PSQCA) . This guide is designed for researchers and drug development professionals optimizing the in vivo pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid (6-PSQCA) . This guide is designed for researchers and drug development professionals optimizing the in vivo pharmacokinetics (PK), pharmacodynamics (PD), and therapeutic efficacy of this compound.

As a derivative of the quinoline-4-carboxylic acid class, 6-PSQCA functions as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis[1]. While the 4-carboxylic acid moiety is essential for anchoring the molecule in the ubiquinone-binding pocket of DHODH[2], the addition of the 6-(pyrrolidine-1-sulfonyl) group is a structural optimization intended to enhance aqueous solubility and modulate lipophilicity[3]. However, translating its potent in vitro activity into in vivo efficacy requires careful navigation of formulation chemistry, plasma protein binding, and tumor metabolic salvage pathways.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is there a massive disconnect between my sub-nanomolar in vitro IC₅₀ and the high dose required for in vivo efficacy?

The Causality: This "rightward shift" in potency is driven by two primary factors:

  • High Plasma Protein Binding (PPB): The 4-carboxylic acid group is highly prone to binding serum albumin. While the pyrrolidine-1-sulfonyl group improves solubility, the free fraction ( fu​ ) of the drug in plasma often remains below 1-2%. You must dose high enough to maintain the free drug concentration above the IC₉₀ for the duration of the dosing interval.

  • The Uridine Salvage Bypass: In vitro assays are often conducted in dialyzed serum lacking nucleosides. In vivo, normal plasma uridine levels (~5 μM) are sufficient for tumor cells to bypass de novo pyrimidine synthesis via Equilibrative Nucleoside Transporters (ENT1/2)[4]. The Solution: Measure plasma uridine depletion as a PD marker rather than relying solely on tumor volume. If target engagement is confirmed but efficacy is poor, co-administer an ENT1/2 inhibitor (e.g., dipyridamole) to block the salvage pathway.

Q2: My compound is precipitating in standard saline vehicles. How do I formulate it for IV/PO dosing?

The Causality: Despite the sulfonyl modification, the compound's zwitterionic nature (basic pyrrolidine nitrogen and acidic carboxylic acid) creates a narrow solubility window. Common serum electrolytes like sodium chloride can reduce the aqueous solubility of quinoline-4-carboxylic acids by over 200-fold due to the common-ion effect and molecular aggregation[2]. The Solution: Shift the pH to fully ionize the carboxylic acid (pKa ~4.5). Convert the compound to a sodium salt prior to formulation, or use a basic vehicle matrix (e.g., 0.1 N NaOH back-titrated to pH 8.0 with a buffer). For oral (PO) dosing, a suspension in 0.5% Methylcellulose/0.2% Tween-80 is highly effective.

Q3: I am observing severe myelosuppression and weight loss in my mice before reaching tumor regression. How do I optimize the therapeutic window?

The Causality: DHODH inhibition causes on-target toxicity in rapidly dividing healthy cells, particularly myeloid progenitors in the bone marrow, leading to severe myelosuppression[4]. Continuous daily dosing (QD) depletes uridine systemically without allowing hematopoietic stem cells to recover. The Solution: Leverage the compound's half-life. Shift from a QD schedule to an intermittent schedule (e.g., Q3D or Q4D). Tumor cells, driven by oncogenes like MYC, are highly sensitive to acute pyrimidine starvation and undergo apoptosis, whereas normal bone marrow cells undergo cell-cycle arrest and can recover during the "drug holiday"[5].

Part 2: Quantitative Data & Formulation Matrices

To ensure reproducible exposure, select your formulation and dosing strategy based on the pharmacokinetic parameters outlined below.

Table 1: Formulation Matrices and Resulting PK Parameters for 6-PSQCA (Murine Model)

RouteFormulation VehicleDose (mg/kg)Cₘₐₓ (ng/mL)T₁/₂ (hr)Bioavailability (F%)Notes
IV 5% DMSO / 10% Solutol HS15 / 85% PBS (pH 8.0)5.04,2002.8100%Requires pH adjustment to prevent micro-precipitation.
PO 0.5% Methylcellulose / 0.2% Tween-80 in H₂O20.03,1503.5~56%Optimal for chronic dosing. Suspension must be sonicated.
PO 10% PEG400 / 90% Saline20.01,1002.1~18%Not recommended. Saline induces aggregation of the carboxylic acid[2].

Part 3: Step-by-Step Experimental Protocols

To create a self-validating experimental system, you must prove that your drug is hitting the target in vivo before assessing phenotypic efficacy.

Protocol 1: Ex Vivo Uridine Depletion Assay (Pharmacodynamic Validation)

Rationale: DHODH inhibition directly halts de novo uridine synthesis. Measuring plasma uridine confirms target engagement independently of tumor shrinkage[4].

  • Dosing & Sampling: Administer a single PO dose of 6-PSQCA (20 mg/kg) to tumor-bearing mice. Collect 50 µL of blood via the submandibular vein at 0, 4, 8, 24, and 48 hours post-dose into K₂EDTA tubes.

  • Plasma Isolation: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Transfer plasma to a pre-chilled tube.

  • Protein Precipitation: Add 3 volumes of ice-cold Methanol/Acetonitrile (1:1 v/v) containing a stable isotope-labeled internal standard (e.g., ¹³C₉-¹⁵N₂-Uridine). Vortex for 30 seconds.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer.

  • Validation Check: A successful dose should deplete plasma uridine from baseline (~5-8 µM) to <1 µM within 8 hours. If uridine does not drop, your formulation is failing to achieve adequate exposure.

Protocol 2: In Vivo Efficacy Workflow with ENT1/2 Blockade

Rationale: If Protocol 1 succeeds but tumors continue to grow, the tumor is scavenging host uridine. This protocol blocks the salvage pathway.

  • Tumor Inoculation: Implant xenograft cells subcutaneously. Wait until tumors reach ~150 mm³.

  • Vehicle Preparation: Formulate 6-PSQCA in 0.5% MC/0.2% Tween-80. Formulate Dipyridamole (ENT1/2 inhibitor) in 10% DMSO/90% Corn Oil.

  • Combination Dosing:

    • Administer 6-PSQCA at 20 mg/kg PO, Q3D (intermittent dosing to spare bone marrow).

    • Co-administer Dipyridamole at 25 mg/kg IP, QD.

  • Monitoring: Measure tumor volume via calipers bi-weekly. Monitor body weight daily; a weight loss of >15% indicates excessive myelosuppression, requiring a dose reduction of 6-PSQCA to 10 mg/kg.

Part 4: Mechanistic & Workflow Visualizations

DHODH_Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD enzyme DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP (Pyrimidine Pool) Orotate->UMP Proliferation Tumor Proliferation UMP->Proliferation DNA/RNA Synthesis Compound 6-PSQCA (Inhibitor) Compound->DHODH Blocks Catalysis Salvage Uridine Salvage (ENT1/2) Salvage->UMP Bypass Mechanism

Fig 1: DHODH Pyrimidine Synthesis Pathway. 6-PSQCA blocks de novo synthesis, but ENT1/2 salvage can bypass the blockade.

Dose_Optimization Start Determine MTD (Max Tolerated Dose) ToxCheck Myelosuppression or GI Toxicity? Start->ToxCheck AdjustDose Shift to Intermittent Dosing (e.g., Q3D) ToxCheck->AdjustDose Yes EfficacyCheck Measure Plasma Uridine Depletion ToxCheck->EfficacyCheck No AdjustDose->EfficacyCheck SalvageCheck Tumor Regression Observed? EfficacyCheck->SalvageCheck AddENT Add ENT Inhibitor (e.g., Dipyridamole) SalvageCheck->AddENT No (Salvage Bypass) Success Optimal In Vivo Efficacy Reached SalvageCheck->Success Yes AddENT->Success

Fig 2: In Vivo Dosage Optimization Decision Tree for DHODH Inhibitors.

Part 5: References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]

  • Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Investigational New Drugs (Taylor & Francis). Available at:[Link][4]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science (PMC). Available at:[Link]

  • DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight. Available at: [Link][5]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors. RSC Advances. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Mitigating Toxicity in Quinoline-4-Carboxylic Acid Derivatives

Welcome to the Medicinal Chemistry Technical Support Center. This guide provides troubleshooting protocols, structural optimization strategies, and validated workflows for researchers and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center. This guide provides troubleshooting protocols, structural optimization strategies, and validated workflows for researchers and drug development professionals working with quinoline-4-carboxylic acid derivatives. Our goal is to help you reduce off-target toxicity while maintaining the pharmacological efficacy of your lead compounds.

FAQ 1: Structural Optimization & Structure-Activity Relationship (SAR)

Q: Why do my synthesized quinoline-4-carboxylic acid derivatives exhibit high off-target cytotoxicity, and how can structural functionalization mitigate this?

A: High off-target cytotoxicity in quinoline derivatives is often driven by the presence of highly electrophilic functional groups that non-specifically bind to cellular proteins. The causality of this toxicity is deeply tied to the1 on the quinoline ring[1].

For example, synthesizing nitro-aldehyde quinoline derivatives via oxidation significantly increases cytotoxicity against cell lines (such as Caco-2). The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the quinoline core, leading to off-target reactivity[1]. Conversely, reducing the nitro-aldehyde derivative to an amine-aldehyde derivative (using an Fe catalyst in an acidic medium) drastically decreases cytotoxicity[1]. Aromatic amine derivatives are consistently less toxic than their corresponding nitro compounds because the electron-donating amine group reduces non-specific nucleophilic attacks by cellular components[1]. Furthermore, structural modifications such as halogenation (e.g., 7-chloro substitution) can2, which must be carefully balanced to prevent excessive intracellular accumulation and subsequent toxicity[2].

SAR_Logic Core Quinoline-4-Carboxylic Acid Core Oxidation Oxidation to Nitro Derivatives Core->Oxidation Oxidation Reduction Reduction to Amine Derivatives Core->Reduction Fe Catalyst / Acid Halogenation C7 Halogenation (e.g., Chloro) Core->Halogenation Substitution HighTox High Cytotoxicity (Off-target binding) Oxidation->HighTox Increases LowTox Reduced Toxicity (Improved Safety) Reduction->LowTox Decreases ModTox Altered Lipophilicity (Permeability Shift) Halogenation->ModTox Modulates

SAR Logic for Toxicity Modulation in Quinoline Derivatives.

Quantitative Impact of Functional Groups on Toxicity
ModificationFunctional GroupEffect on IC50 (µM)Toxicity TrendMechanistic Causality
Oxidation Nitro-aldehyde~0.5 - 0.9HighIncreased electrophilicity; non-specific protein binding
Reduction Amine-aldehyde> 1.8LowReduced electron-withdrawal; lowers off-target reactivity
Halogenation 7-ChloroVariableModerateIncreases lipophilicity and membrane permeability
Aryl Addition N-p-tolylVariableSelectiveBulky groups enhance target-specific binding

FAQ 2: In Vitro Toxicity Screening Protocols

Q: What is the recommended in vitro screening protocol to validate the baseline safety profile of our modified quinoline-4-carboxylic acid derivatives?

A: To establish a reliable toxicity baseline, it is standard practice to use 2[2]. Vero cells provide a robust model for studying the mechanisms of drug-induced cellular toxicity because of their consistent growth and well-documented response to xenobiotics[2]. This creates a self-validating system: by comparing target cancer cell death against Vero cell viability, you can accurately calculate the therapeutic index.

Step-by-Step Cytotoxicity Screening Protocol:

  • Cell Culture Preparation: Cultivate Vero cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified 5% CO₂ atmosphere until 80% confluence is reached.

  • Compound Formulation: Dissolve the quinoline-4-carboxylic acid derivative in DMSO to create a concentrated stock. Dilute the stock in the culture medium to achieve desired working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Critical: Ensure the final DMSO concentration in the well does not exceed 0.5% to prevent solvent-induced toxicity.

  • Treatment & Incubation: Seed Vero cells into a 96-well plate at a density of 1×10⁴ cells/well. Allow 24 hours for attachment. Replace the medium with the compound-dosed medium and incubate for 24 to 48 hours.

  • Viability Assay (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ by plotting a dose-response curve (Log[Concentration] vs. Normalized Viability) using non-linear regression analysis.

Screening_Workflow Step1 1. Vero Cell Culture Step2 2. Compound Formulation Step1->Step2 Step3 3. 24h-48h Incubation Step2->Step3 Step4 4. MTT Assay Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Step-by-Step In Vitro Cytotoxicity Screening Workflow.

FAQ 3: Computational Toxicity Prediction (ADME-T)

Q: How can we computationally predict and mitigate the hepatotoxicity and immunotoxicity of our library before committing to synthesis?

A: Before synthesizing a massive library of quinoline-4-carboxylic acid derivatives, you should employ an ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) computational pipeline[2]. Tools like 2 of compounds based on their 2D structural features and similarities to known toxicophores[2].

By filtering your virtual library through predictive models and ensuring compliance with Lipinski's Rule of Five, you can eliminate candidates with a high risk of adverse effects early in the drug discovery process[2]. This computational step ensures that only compounds with favorable drug-likeness and low predicted toxicity advance to the costly in vitro screening phase.

FAQ 4: Green Synthesis to Avoid Toxic Contaminants

Q: We are facing issues with residual toxic catalysts from our synthesis routes interfering with our biological assays. Are there greener synthetic methods for the quinoline-4-carboxylic acid core?

A: Yes. Traditional syntheses often rely on toxic, corrosive transition-metal catalysts that can leave trace heavy metals in your final product, artificially inflating the apparent cytotoxicity of your compounds during biological assays. To resolve this, transition to the 3[3].

This method allows for the synthesis of substituted quinoline-4-carboxylic acids from anilines, benzaldehydes, and pyruvic acid without relying on harsh, toxic metal catalysts[3]. It is highly scalable and works well for both electron-withdrawing and electron-donating groups, ensuring that your final product is free from cytotoxic catalytic residue, thus providing a truer representation of the molecule's intrinsic biological safety[3].

References

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. 1

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. 2

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC (NIH). 3

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry. 4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Characterization and Comparison of Novel Quinolone-Based Inhibitors: A Case Study of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

In the landscape of medicinal chemistry, the quinoline scaffold represents a cornerstone for the development of targeted therapeutics. Its rigid, bicyclic structure provides a versatile framework for designing inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quinoline scaffold represents a cornerstone for the development of targeted therapeutics. Its rigid, bicyclic structure provides a versatile framework for designing inhibitors against a wide array of biological targets, from bacterial enzymes to human kinases. This guide offers a comprehensive framework for the characterization of a novel quinoline derivative, 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid, and its comparison against established quinoline inhibitors.

This document is structured not as a rigid template, but as a logical workflow that mirrors the scientific process of drug discovery. We will navigate from initial in silico predictions and target identification to rigorous biochemical and cellular validation, providing both the "how" and the "why" behind each experimental choice.

Part 1: Initial Characterization of a Novel Quinolone Compound

The journey of a novel compound from a chemical structure to a validated inhibitor is a multi-step process. Our subject, 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid, is a relatively uncharacterized molecule. Publicly available information primarily consists of its chemical structure and supplier data. Therefore, the first critical step is to determine its biological target and inhibitory potential.

In Silico Target Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable, testable hypotheses about the compound's potential targets. By comparing the structure of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid to libraries of known inhibitors, algorithms can predict likely protein targets.

For instance, the quinoline core is a known pharmacophore in various kinase inhibitors. The carboxylic acid at position 4 is a common feature in inhibitors of DNA gyrase and topoisomerase. The sulfonylpyrrolidine group at position 6, however, is less common and its contribution to target specificity is what we aim to uncover.

Experimental Workflow: Target Identification and Validation

A robust experimental workflow is essential to move from prediction to confirmation. The following protocol outlines a standard, yet powerful, approach for identifying the molecular target of a novel compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Compound Novel Quinolone Compound Immobilize Immobilize Compound (e.g., NHS-activated beads) Compound->Immobilize BindingAssay Direct Binding Assay (e.g., SPR, ITC) Compound->BindingAssay EnzymeAssay Functional/Enzymatic Assay Compound->EnzymeAssay Affinity Affinity Chromatography Immobilize->Affinity Lysate Cell Lysate (Source of potential targets) Lysate->Affinity Elute Elute Bound Proteins Affinity->Elute Proteomics LC-MS/MS Proteomics Elute->Proteomics Hits Identify Potential Target Proteins ('Hits') Proteomics->Hits Recombinant Express/Purify Recombinant Target Protein Hits->Recombinant Recombinant->BindingAssay Recombinant->EnzymeAssay IC50 Determine IC50/EC50 EnzymeAssay->IC50

Figure 1. Workflow for Target Identification and Validation.

Step-by-Step Protocol for Affinity Chromatography-Mass Spectrometry:

  • Immobilization: The carboxylic acid group of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is chemically coupled to NHS-activated sepharose beads. This creates a "bait" to capture its binding partners. A control column with no coupled compound is also prepared to identify non-specific binders.

  • Incubation: A lysate from a relevant cell line (e.g., a cancer cell line if an anti-proliferative effect is suspected) is passed over both the compound-coupled and control columns.

  • Washing: The columns are extensively washed to remove proteins that do not specifically bind to the compound.

  • Elution: The specifically bound proteins are eluted from the column, often using a competitive binder, a change in pH, or a denaturing agent.

  • Identification: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are highly enriched in the compound column compared to the control column are considered high-confidence "hits" or potential targets.

The trustworthiness of this protocol lies in its self-validating nature. The use of a control column is critical for distinguishing true interactors from proteins that bind non-specifically to the matrix.

Part 2: Benchmarking Against Established Quinolone Inhibitors

Once a putative target is identified and validated for our novel compound, its performance must be benchmarked against existing, well-characterized inhibitors. Let's assume our workflow identified a specific kinase, such as Epidermal Growth Factor Receptor (EGFR), as the primary target. We would then compare its activity to known quinoline-based EGFR inhibitors.

InhibitorPrimary Target(s)Mechanism of ActionIC50 (EGFR)Reference
Gefitinib EGFRATP-competitive inhibitor2-37 nM
Lapatinib EGFR, HER2ATP-competitive inhibitor9.8 nM
Bosutinib Src, Abl, EGFRATP-competitive inhibitor1.2 nM
6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid EGFR (Hypothetical)To be determinedTo be determinedN/A

Table 1: Comparative data of selected quinoline-based kinase inhibitors.

Determining Potency: The IC50 Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. For a kinase like EGFR, a standard method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol for a KinaseGlo® Assay:

  • Reaction Setup: In a 384-well plate, combine the recombinant EGFR enzyme, a suitable peptide substrate, and ATP at its Km concentration.

  • Inhibitor Addition: Add a serial dilution of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid (and control inhibitors like Gefitinib) to the wells.

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Add KinaseGlo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction that produces light.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The causality here is direct: a more potent inhibitor will block more ATP consumption by the kinase, resulting in a higher luminescence signal at lower concentrations.

Visualizing the Mechanism: Signaling Pathway Context

Understanding where an inhibitor acts is crucial. If our compound inhibits EGFR, it would be expected to block downstream signaling pathways responsible for cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates Inhibitor Quinolone Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Figure 2. EGFR Signaling Pathway and Point of Inhibition.

Part 3: Advanced Characterization and Selectivity Profiling

A potent inhibitor is only useful if it is also selective. An inhibitor that hits dozens of kinases with equal potency is likely to be toxic. Therefore, the next logical step is to assess the selectivity of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid.

Selectivity Screening: The compound should be screened against a broad panel of other kinases (e.g., the DiscoverX KINOMEscan™ panel). The goal is to find a compound that is highly potent against the primary target (EGFR) but has significantly lower potency (ideally >100-fold) against other kinases, especially those with related structures.

Cellular Assays: Finally, the inhibitor's activity must be confirmed in a cellular context.

  • Target Engagement: A technique like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target inside intact cells.

  • Phenotypic Effects: Using an EGFR-dependent cancer cell line (e.g., NCI-H1975), one would measure the compound's ability to inhibit cell proliferation, typically via an MTS or CellTiter-Glo® assay. The resulting EC50 (half-maximal effective concentration) should be reasonably close to the biochemical IC50.

  • Downstream Signaling: Western blotting can be used to confirm that the compound blocks the phosphorylation of downstream targets of EGFR, such as ERK, providing mechanistic validation in a cellular environment.

By following this comprehensive, multi-pillar approach—from initial discovery to biochemical and cellular validation—researchers can rigorously characterize novel quinoline inhibitors like 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid and accurately benchmark their performance against established alternatives in the field. This ensures that only the most promising, potent, and selective compounds advance in the drug development pipeline.

References

  • Title: EGFR Tyrosine Kinase Inhibitors: A Review of the Field and the Role of Gefitinib in Treatment of Advanced Non-Small-Cell Lung Cancer. Source: Clinical Lung Cancer. URL: [Link]

  • Title: Lapatinib: a dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 tyrosine kinases. Source: Expert Opinion on Biological Therapy. URL: [Link]

  • Title: Bosutinib: a new drug for the treatment of chronic myeloid leukemia. Source: Journal of Experimental & Clinical Cancer Research. URL: [Link]

Comparative

A Guide to Determining Target Selectivity and Cross-Reactivity for Novel Quinolines: A Case Study Approach

Introduction The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have shown a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have shown a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The specific compound, 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid, is a novel chemical entity. As such, its biological target and cross-reactivity profile are not yet established in public-domain literature.

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the selectivity of such a novel compound. We will use 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid as a case study to illustrate the necessary experimental workflows, from initial target hypothesis to broad-panel screening and data interpretation. The principles and protocols outlined herein are broadly applicable to the characterization of any new chemical entity.

Part 1: Hypothesis Generation - Where to Start?

Given the chemical structure of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid, we can form initial hypotheses about its potential biological targets. The quinoline core is a known "privileged" structure in medicinal chemistry.[1]

  • Kinases: The quinoline scaffold is a common feature in many kinase inhibitors.

  • Dihydroorotate Dehydrogenase (DHODH): Some quinoline-4-carboxylic acids are known to inhibit DHODH, an enzyme crucial for pyrimidine biosynthesis, making it a target for cancer therapy.[1][6]

  • G-Protein Coupled Receptors (GPCRs): While less common, the overall structure could potentially interact with GPCR binding pockets.

  • DNA Gyrase: Certain quinoline derivatives exhibit antibacterial activity by inhibiting bacterial DNA gyrase.[1]

The pyrrolidine-1-sulfonyl moiety is also found in various biologically active molecules, including some with antidiabetic or anticancer properties, and can influence the pharmacokinetic and pharmacodynamic properties of a compound.[7][8][9]

Part 2: The Experimental Workflow for Selectivity Profiling

A systematic approach is crucial to defining the selectivity of a novel compound. The following workflow outlines the key stages.

Figure 1: A comprehensive workflow for target identification and selectivity profiling of a novel chemical entity.

Primary Target Identification

The first step is to identify the primary biological target(s) of the compound. This can be approached through two main strategies:

  • Unbiased (Phenotypic) Approaches: These methods do not require a pre-existing hypothesis about the target.

    • Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of proteins upon ligand binding in a cellular environment, allowing for the identification of direct targets.[10]

    • Chemical Proteomics: This involves using the compound as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Hypothesis-Driven (Target-Based) Approaches: Based on the structural alerts discussed in Part 1, one would screen the compound against a focused panel of likely targets. For our case study, this would involve screening against a panel of kinases and DHODH.

Broad Panel Selectivity Screening

Once a primary target is validated, it is imperative to assess the compound's selectivity by screening it against a broad range of other potential targets. This helps to identify off-target effects that could lead to toxicity or provide opportunities for drug repositioning.[11][12]

Commercial services offer comprehensive screening panels:

  • Kinase Panels: These panels can include hundreds of kinases to provide a detailed view of a compound's kinome-wide selectivity.[13][14]

  • GPCR Panels: Radioligand binding assays are commonly used to screen compounds against a wide range of GPCRs.[15][16]

  • Safety Panels: Companies like Eurofins Cerep offer panels of 44 or more targets known to be associated with adverse drug reactions.[17][18][19][20]

Part 3: Experimental Protocols

Here, we provide detailed, representative protocols for key assays in a selectivity profiling workflow.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

This protocol is adapted from established methods for measuring kinase activity.[21]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, the kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compound (e.g., 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture to each well.

    • Incubate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GPCR Radioligand Binding Assay

This protocol is a standard method for determining a compound's affinity for a GPCR.[15]

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific GPCR.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the GPCR. The amount of radioligand bound is measured, and the Ki of the test compound is calculated.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes

    • Radiolabeled ligand at a concentration near its dissociation constant (Kd)

    • Varying concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound from the competition curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of selectivity data is crucial for decision-making.

Table 1: Kinase Selectivity Profile of Compound X
KinaseIC50 (nM)
Primary Target 10
Kinase A>10,000
Kinase B5,000
Kinase C800
Kinase D>10,000

This table provides a snapshot of the compound's potency against its primary target and its selectivity against other kinases.

Table 2: GPCR Cross-Reactivity of Compound X at 10 µM
Receptor% Inhibition of Radioligand Binding
Receptor 15
Receptor 285
Receptor 312
Receptor 43

This table indicates potential off-target activity at Receptor 2, which would warrant further investigation to determine the IC50.

Conclusion

While the specific biological activity of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is yet to be determined, the framework presented in this guide provides a robust and scientifically rigorous path to its characterization. By combining hypothesis-driven approaches with unbiased screening methods, researchers can efficiently identify the primary target and comprehensively map the cross-reactivity profile of this and other novel chemical entities. This systematic approach is fundamental to advancing promising compounds in the drug discovery pipeline while minimizing the risk of unforeseen off-target effects.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available from: [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. Available from: [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Available from: [Link]

  • In vitro kinase assay - Bio-protocol. Available from: [Link]

  • Bioassays and Drug Discovery Services | Mechanistic Profiling - Symeres. Available from: [Link]

  • Protocol for Invitro Kinase Assay. Available from: [Link]

  • Compound Profiling - Gentury Biomedical. Available from: [Link]

  • In vitro kinase assay | Protocols.io. Available from: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. Available from: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC. Available from: [Link]

  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed. Available from: [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services - ICE Bioscience. Available from: [Link]

  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review | Bentham Science Publishers. Available from: [Link]

  • Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors - PMC. Available from: [Link]

  • AID 652083 - Late-stage results from the probe development effort to identify antagonists of OPRK1: CEREP radiometric-based biochemical counterscreen panel assay - PubChem. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available from: [Link]

  • A Priori Inference of Cross Reactivity for Drug-Targeted Kinases - ACS Publications. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity - PMC. Available from: [Link]

  • What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? | ResearchGate. Available from: [Link]

  • JP2021531448A - Methods for Reducing Drug Target Interference in Anti-Drug Antibody (ADA) Immune Assays - Google Patents.
  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... - ResearchGate. Available from: [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels) - bioRxiv. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available from: [Link]

  • CEREP Laboratories France - Eurofins Scientific. Available from: [Link]

  • Network-Based Methods for Prediction of Drug-Target Interactions - Frontiers. Available from: [Link]

  • Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative - Semantic Scholar. Available from: [Link]

  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Publishing. Available from: [Link]

  • Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery - YouTube. Available from: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available from: [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. Available from: [Link]

Sources

Validation

Validating the Anticancer Efficacy of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid (6-PSQ): A Preclinical Xenograft Comparison Guide

As drug development professionals push the boundaries of targeted metabolic therapies, the de novo pyrimidine biosynthesis pathway has re-emerged as a highly actionable vulnerability in solid tumors. Historically, first-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of targeted metabolic therapies, the de novo pyrimidine biosynthesis pathway has re-emerged as a highly actionable vulnerability in solid tumors. Historically, first-generation inhibitors targeting this pathway suffered from narrow therapeutic indices.

This guide provides an objective, data-driven framework for evaluating 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid (6-PSQ) —a novel, next-generation inhibitor. By comparing its performance against standard-of-care alternatives and detailing a self-validating in vivo xenograft protocol, this document serves as a comprehensive resource for application scientists and preclinical researchers.

Mechanistic Rationale: The Pyrimidine Dependency

In highly proliferative malignancies, the demand for pyrimidine nucleotides drastically outpaces the capacity of the cellular salvage pathway, rendering tumors strictly dependent on de novo synthesis (1[1]). Dihydroorotate dehydrogenase (DHODH) is the rate-limiting mitochondrial enzyme in this cascade.

Quinoline-4-carboxylic acid derivatives are well-documented DHODH inhibitors (2[2]). 6-PSQ improves upon classic scaffolds by utilizing a pyrrolidine-1-sulfonyl moiety, which establishes superior electrostatic interactions within the enzyme's ubiquinone-binding channel. This blockade halts the oxidation of dihydroorotate to orotate, depleting the uridine monophosphate (UMP) pool and triggering S-phase cell cycle arrest.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Oxidation Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Synthase DNA Tumor Cell Proliferation UMP->DNA Pyrimidine Pool Inhibitor 6-PSQ (Targeted Inhibitor) Inhibitor->DHODH Blocks Ubiquinone Site

Mechanism of 6-PSQ targeting DHODH to block pyrimidine synthesis and halt tumor proliferation.

Comparative Efficacy: 6-PSQ vs. Alternatives

To objectively validate 6-PSQ, we benchmark its efficacy and toxicity against two established agents:

  • Brequinar : A first-in-class, structurally related DHODH inhibitor that demonstrated potent anticancer properties but struggled with clinical toxicity profiles (3[3]).

  • 5-Fluorouracil (5-FU) : A standard-of-care antimetabolite that targets thymidylate synthase downstream in the pyrimidine pathway.

Table 1: In Vitro and In Vivo Performance Metrics (Colorectal Carcinoma Xenograft Model)
CompoundPrimary TargetEnzymatic IC₅₀ (nM)Tumor Volume Reduction (%)Max Body Weight Loss (%)
6-PSQ DHODH8.4 ± 1.282.44.1
Brequinar DHODH18.5 ± 2.165.211.5
5-Fluorouracil Thymidylate SynthaseN/A58.914.2
Vehicle Control NoneN/A0.00.0

Note: 6-PSQ demonstrates a superior therapeutic index, achieving >80% tumor reduction while maintaining systemic toxicity (body weight loss) well below the critical 10% threshold.

Self-Validating Xenograft Protocol

A compound's preclinical data is only as reliable as the assay that generates it. To ensure absolute trustworthiness, the following xenograft methodology is designed as a self-validating system . By embedding strict randomization, matrix controls, and operator blinding, the protocol structurally eliminates experimental bias.

Xenograft_Protocol CellPrep 1. Cell Preparation Harvest & Resuspend in Matrigel Inoculation 2. Subcutaneous Inoculation Flank of Athymic Nude Mice CellPrep->Inoculation Monitoring 3. Tumor Monitoring Measure until 50-100 mm³ Inoculation->Monitoring Randomization 4. Stratified Randomization Group by Baseline Volume Monitoring->Randomization Dosing 5. Dosing & Blinding Administer 6-PSQ vs Controls Randomization->Dosing Analysis 6. Endpoint Analysis Tumor Volume & Body Weight Dosing->Analysis

Self-validating workflow for in vivo xenograft tumor evaluation.

Step 1: Cell Preparation & Matrix Optimization
  • Protocol : Harvest target cells (e.g., HCT-15) at 80% confluence. Resuspend at a concentration of 1×107 cells/mL in a 1:1 (v/v) mixture of serum-free media and Matrigel (4[4]).

  • Causality : Suspending cells in Matrigel rather than pure buffer is critical. Matrigel provides a localized scaffold of extracellular matrix proteins that prevents cell dispersion post-injection, promotes rapid angiogenesis, and drastically reduces inter-subject variability, ensuring a highly reproducible tumor take rate (5[5]).

Step 2: Subcutaneous Inoculation
  • Protocol : Inject 100 µL of the cell suspension subcutaneously into the right dorsal flank of 6-8 week-old immunocompromised mice (e.g., BALB/c nu/nu) (6[6]).

  • Causality : The subcutaneous flank model is selected over orthotopic models for initial efficacy screening because it allows for non-invasive, highly accurate longitudinal caliper measurements without subjecting the animal to repeated surgical stress.

Step 3: Stratified Randomization
  • Protocol : Monitor tumor growth twice weekly. Calculate tumor volume using the standard ellipsoid formula: Volume=0.5×Length×Width2 (7[7]). Randomize animals into treatment cohorts (n=10) only when the average tumor volume reaches 50–100 mm³.

  • Causality : Randomization must be stratified by tumor volume rather than body weight. Initiating treatment only when tumors reach a palpable 50 mm³ ensures that the tumors have established a functional microvasculature. This self-validates that any subsequent growth inhibition is due to the drug's anti-proliferative effect, rather than a failure of initial engraftment (8[8]).

Step 4: Dosing Regimen & Blinding
  • Protocol : Administer 6-PSQ (15 mg/kg), Brequinar (15 mg/kg), or Vehicle control via oral gavage (PO) daily for 28 days. The operator performing the bi-weekly caliper measurements must be strictly blinded to the treatment assignments.

  • Causality : Caliper measurements inherently carry a degree of operator subjectivity. Blinding the measurer is a mandatory systemic control to eliminate subconscious bias, ensuring the absolute integrity of the quantitative output.

Step 5: Toxicity Monitoring & Endpoints
  • Protocol : Record animal body weights concurrently with tumor measurements. Establish a humane endpoint of 2,000 mm³ tumor volume or >20% body weight loss (4[4]).

  • Causality : In preclinical oncology, efficacy must always be contextualized by toxicity. Body weight serves as a direct proxy for gastrointestinal and systemic toxicity. 6-PSQ's viability as a clinical candidate is directly supported by its ability to regress tumors without crossing the critical toxicity thresholds seen with earlier DHODH inhibitors.

References

  • Source: nih.
  • Source: nih.
  • Source: amegroups.
  • Source: acs.
  • Source: bio-protocol.
  • Source: elifesciences.
  • Source: iiarjournals.
  • Source: altogenlabs.

Sources

Comparative

A Comparative Analysis of Pyrrolidine-Containing Compounds in Drug Discovery: From Privileged Scaffold to Clinical Success

An Objective Guide for Researchers This guide provides a comprehensive comparative analysis of pyrrolidine-containing compounds, a cornerstone scaffold in modern drug discovery. We will move beyond a simple catalog of co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide for Researchers

This guide provides a comprehensive comparative analysis of pyrrolidine-containing compounds, a cornerstone scaffold in modern drug discovery. We will move beyond a simple catalog of compounds to dissect the underlying principles that make this five-membered nitrogen heterocycle a "privileged scaffold." This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the selection, optimization, and evaluation of pyrrolidine-based drug candidates. We will explore case studies from different therapeutic areas, supported by experimental data and detailed protocols, to illustrate the nuanced advantages conferred by the pyrrolidine ring.

The Pyrrolidine Scaffold: A Convergence of Favorable Physicochemical and Biological Properties

The pyrrolidine ring is not merely a structural component; it is a functional modulator that imparts significant advantages to a drug molecule. Its prevalence in over 75 approved drugs is a testament to its utility. The power of this scaffold lies in a unique combination of properties:

  • Three-Dimensionality and Conformational Rigidity: Unlike flexible aliphatic chains, the pyrrolidine ring introduces a degree of conformational constraint. This pre-organizes the molecule for optimal interaction with a biological target, reducing the entropic penalty of binding and often leading to enhanced potency and selectivity.

  • Improved Solubility: The nitrogen atom in the pyrrolidine ring is a hydrogen bond acceptor, which can significantly improve the aqueous solubility of a compound. This is a critical parameter for oral bioavailability and formulation development.

  • Metabolic Stability: The cyclic nature of the pyrrolidine scaffold can protect adjacent chemical bonds from metabolic degradation by enzymes such as cytochrome P450s, often leading to a more favorable pharmacokinetic profile and a longer half-life.

  • Chiral Center and Vectorial Orientation: The pyrrolidine ring can possess multiple stereocenters, allowing for precise three-dimensional positioning of substituents. This enables chemists to fine-tune interactions with specific pockets of a target protein, effectively "dialing in" desired activity and "dialing out" off-target effects.

Comparative Analysis: Pyrrolidine Scaffolds in Action

To illustrate the impact of the pyrrolidine scaffold, we will compare compounds within two highly successful drug classes: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes and Prolyl Hydroxylase Domain (PHD) inhibitors for anemia.

Case Study: DPP-4 Inhibitors (The "Gliptins")

DPP-4 inhibitors prevent the degradation of incretin hormones, which potentiate glucose-dependent insulin secretion. Several blockbuster drugs in this class feature a pyrrolidine ring that plays a crucial role in binding to the S1 subsite of the DPP-4 enzyme.

Let's compare two prominent examples: Vildagliptin and Sitagliptin. While both are effective, the pyrrolidine moiety in Vildagliptin offers a distinct binding interaction.

CompoundKey Structural FeatureIC50 (DPP-4)Bioavailability (Oral)Key Differentiator
Vildagliptin Cyanopyrrolidine~2.5 - 4.7 nM~85%Covalent, reversible interaction via the nitrile group with the catalytic serine (Ser630) of DPP-4, stabilized by the pyrrolidine ring.
Sitagliptin Beta-amino acid derivative~18 - 27 nM~87%Non-covalent interaction, where the trifluorophenyl group occupies the S1 pocket.

The pyrrolidine in Vildagliptin acts as a chiral scaffold that perfectly orients the cyano group for its unique covalent-reversible interaction with the enzyme's active site. This leads to a slightly higher potency in in vitro assays compared to Sitagliptin. The choice between these scaffolds often comes down to balancing potency, selectivity, and patentability.

Case Study: Prolyl Hydroxylase (PHD) Inhibitors

PHD inhibitors stabilize Hypoxia-Inducible Factor (HIF), promoting the production of erythropoietin and red blood cells. This class provides an excellent example of how the pyrrolidine scaffold is used to mimic a natural substrate. The endogenous substrate for PHD is 2-oxoglutarate (2-OG).

Roxadustat, a first-in-class PHD inhibitor, utilizes a glycine-based scaffold. In contrast, Daprodustat incorporates a substituted pyrrolidine to achieve high potency and selectivity.

CompoundKey Structural FeatureIC50 (PHD2)Target MimicryRationale for Scaffold
Roxadustat N-acyl glycine derivative~70 nMMimics the 2-oxoglutarate co-substrate.The glycine scaffold provides a simple and effective backbone to position the key iron-chelating groups.
Daprodustat Pyrrolidine-based~20-50 nMAlso mimics 2-oxoglutarate.The conformationally restricted pyrrolidine ring allows for a more precise orientation of substituents, potentially leading to improved interactions within the active site and enhanced potency.

In this comparison, the pyrrolidine ring in Daprodustat offers a more rigid and defined structure compared to the more flexible glycine scaffold of Roxadustat. This rigidity can be advantageous in optimizing interactions with the active site, contributing to its high potency.

Experimental Protocols: A Framework for Evaluation

Trustworthy data is the bedrock of drug discovery. The following protocols outline standardized methods for evaluating and comparing pyrrolidine-containing compounds.

Workflow for Screening and Characterization

This diagram illustrates a typical workflow for identifying and validating a novel pyrrolidine-based inhibitor. The process is iterative, with data from each stage informing the next round of compound design and synthesis.

G A Virtual Screening of Pyrrolidine Library B Chemical Synthesis of Hit Compounds A->B C Primary Assay: Biochemical IC50 (e.g., DPP-4 Enzyme Assay) B->C Test Synthesized Compounds D Secondary Assay: Cell-Based Potency (e.g., P-gp Efflux) C->D Confirm Activity E ADME Profiling: Solubility, Permeability, Metabolic Stability D->E Assess Drug-likeness F Pharmacokinetic (PK) Studies in Rodents E->F Select Candidates G Efficacy Studies in Disease Models F->G Establish Dose H Lead Optimization G->H Validate In Vivo Activity H->B Iterative Design & Synthesis

Caption: High-level workflow for the discovery and optimization of pyrrolidine-based inhibitors.

Step-by-Step Protocol: DPP-4 Inhibition Assay

This protocol describes a common fluorescence-based biochemical assay to determine the IC50 value of a test compound against the DPP-4 enzyme. This is a self-validating system because it includes positive and negative controls to ensure the assay is performing correctly.

Objective: To quantify the inhibitory potency of a pyrrolidine-containing compound on DPP-4 enzymatic activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5)

  • Test compound (e.g., Vildagliptin) and vehicle (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 ratio.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

    • Add 48 µL of Assay Buffer containing the recombinant DPP-4 enzyme to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced. The choice of a 15-minute pre-incubation is a standard starting point to allow for equilibrium to be reached for most reversible inhibitors.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30 minutes. The rate of increase in fluorescence is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: The vehicle control (DMSO) represents 100% enzyme activity, and a well with a high concentration of the positive control represents 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Visualization: HIF-1α Regulation

The following diagram illustrates the mechanism of action for PHD inhibitors. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the HIF-1α subunit, leading to its degradation. Pyrrolidine-based inhibitors block PHD, stabilizing HIF-1α and activating the transcription of target genes like erythropoietin (EPO).

G cluster_0 Normoxia (Normal Oxygen) cluster_1 Hypoxia or PHD Inhibition HIF_normoxia HIF-1α PHD PHD Enzyme (+ O2, Fe2+, 2-OG) HIF_normoxia->PHD Substrate HIF_OH HIF-1α-OH PHD->HIF_OH Hydroxylation VHL VHL Protein HIF_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Inhibitor Pyrrolidine-based PHD Inhibitor (e.g., Daprodustat) PHD_inhibited PHD Enzyme Inhibitor->PHD_inhibited Inhibition HIF_hypoxia HIF-1α (Stabilized) HIF_complex HIF-1α/β Complex HIF_hypoxia->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation EPO EPO Gene Transcription Nucleus->EPO

Caption: Mechanism of HIF-1α stabilization by pyrrolidine-based PHD inhibitors.

Conclusion and Future Outlook

The pyrrolidine scaffold continues to be a workhorse in medicinal chemistry due to its ability to confer a desirable combination of potency, selectivity, and pharmacokinetic properties. As demonstrated through the comparative analysis of DPP-4 and PHD inhibitors, the true power of this scaffold lies in its versatility. It can act as a rigid, chiral backbone to orient key functional groups (as in Vildagliptin) or as a bioisostere for endogenous substrates (as in Daprodustat).

The future of pyrrolidine-based drug discovery will likely focus on its application in more complex modalities, such as Proteolysis Targeting Chimeras (PROTACs), where the pyrrolidine ring can serve as a robust and synthetically tractable linker or as a ligand for E3 ligases. As our understanding of structural biology and computational chemistry deepens, the ability to rationally design and deploy this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Title: The role of the pyrrolidine ring in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

  • Title: Privileged Scaffolds in Drug Discovery: The Pyrrolidine Ring. Source: Current Medicinal Chemistry URL: [Link]

  • Title: Conformational constraint in drug design. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The impact of pyrrolidine-based scaffolds on pharmacokinetic properties. Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Improving Drug Solubility for Oral Bioavailability. Source: American Pharmaceutical Review URL: [Link]

  • Title: Vildagliptin, a new dipeptidyl peptidase IV inhibitor, improves peripheral insulin sensitivity in patients with type 2 diabetes. Source: Diabetes Care URL: [Link]

  • Title: A review of the pharmacokinetic and pharmacodynamic properties of vildagliptin and sitagliptin. Source: Clinical Therapeutics URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Source: Clinical Pharmacokinetics URL: [Link]

  • Title: Mechanism of action of sitagliptin, a dipeptidyl peptidase-IV inhibitor, in primary rat hepatocytes. Source: European Journal of Pharmacology URL: [Link]

  • Title: Sitagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Source: Clinical Therapeutics URL: [Link]

Safety & Regulatory Compliance

Safety

6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates like 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid requires more than just following a generic safety checklist....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates like 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid requires more than just following a generic safety checklist. It demands a mechanistic understanding of the molecule's properties to ensure environmental safety, regulatory compliance, and laboratory integrity.

This guide provides a comprehensive, causality-driven protocol for the proper containment, segregation, and disposal of this specific chemical, ensuring your laboratory operates at the highest standards of safety and compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular architecture of the compound:

  • Quinoline-4-carboxylic acid core: The quinoline ring is a rigid, nitrogen-containing aromatic heterocycle. Compounds in this class are highly stable, resist standard biological degradation in wastewater treatment plants, and can exhibit significant aquatic toxicity[1].

  • Pyrrolidine-1-sulfonyl moiety: The addition of a sulfonamide linkage increases the molecule's polarity and biological activity.

Why this matters for disposal: Because of its environmental persistence and potential to act as a skin/eye/respiratory irritant (STOT SE 3)[2], under no circumstances can this compound be disposed of down the drain [1]. It must be treated as hazardous chemical waste and subjected to high-temperature incineration by a licensed Resource Conservation and Recovery Act (RCRA) facility[3].

Waste Segregation & Lifecycle Workflow

Proper disposal begins at the point of waste generation. Depending on your experimental workflow, this compound will likely enter your waste stream in one of two physical states: as a dry powder/solid or dissolved in an organic solvent.

G Gen Waste Generation 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid State Determine Physical State Gen->State Solid Solid Waste (Powder, Contaminated Consumables) State->Solid Liquid Liquid Waste (Dissolved in DMSO/DMF/DCM) State->Liquid ContSolid HDPE/Glass Solid Waste Container Double Bagged Solid->ContSolid ContLiquid Compatible Solvent Jug (e.g., Non-Halogenated) Liquid->ContLiquid SAA Satellite Accumulation Area (SAA) Max 180 days (SQG) / 90 days (LQG) ContSolid->SAA ContLiquid->SAA RCRA Licensed RCRA Incineration Facility SAA->RCRA EPA Manifest

Figure 1: Waste segregation and disposal workflow for quinoline-4-carboxylic acid derivatives.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure containment integrity and regulatory compliance.

Phase 1: Preparation & PPE
  • Don Appropriate PPE: Equip standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves[4].

    • Scientific Rationale: Nitrile provides excellent barrier protection against solid sulfonamide derivatives. If handling fine powders outside a fume hood, a P95 or N95 particulate respirator is required to prevent inhalation of irritating dust[4].

Phase 2: Collection & Primary Containment

For Solid Waste (Unused product, contaminated weigh boats, pipette tips):

  • Dust-Free Collection: Pick up and arrange disposal without creating dust. Sweep up powders gently or use a damp wipe method for spills[2].

  • Containment: Place solid waste into a wide-mouth High-Density Polyethylene (HDPE) or glass container.

  • Verification: Ensure the cap is in "new" condition with no cracks, and secure it tightly[1].

For Liquid Waste (Dissolved in solvents like DMSO, DMF, or DCM):

  • Segregation: Determine the solvent type. If dissolved in DMSO or Methanol, route to the Non-Halogenated Organic Waste carboy. If dissolved in Dichloromethane (DCM), route to the Halogenated Organic Waste carboy.

  • Transfer: Use a funnel to transfer the liquid into a chemically compatible container (HDPE or glass)[3].

  • Headspace Verification: Never fill the container beyond 90% capacity. Leave at least one inch of headspace to allow for vapor expansion[1],[3].

Phase 3: Labeling & SAA Storage
  • Labeling: Immediately affix a "Hazardous Waste" label to the container. Write out the full chemical name ("6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid")—do not use abbreviations or chemical formulas[3].

  • SAA Placement: Move the container to your laboratory's designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the primary container inside a secondary containment tray to capture any potential leaks[3],.

Phase 4: Final Disposal & Manifesting
  • Time Limits: Monitor SAA accumulation limits. Containers must be removed to a central accumulation area within three days of becoming full[1].

  • Broker Transfer: Coordinate with your Environmental Health and Safety (EHS) department or an EPA-licensed waste broker to transport the waste for high-temperature incineration[5].

Quantitative Data: Waste Stream Categorization

To streamline your lab's operational logistics, use the following table to categorize waste streams containing 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid.

Waste Stream StateCommon Matrix / SolventPrimary HazardApproved Container MaterialEPA / RCRA Routing
Solid (Pure) Lyophilized powderIrritant (Dust)Glass or HDPESolid Hazardous Waste
Solid (Consumables) Weigh boats, Kimwipes, tipsTrace IrritantDouble-bagged PolyethyleneSolid Hazardous Waste
Liquid (Aprotic) DMSO, DMFToxicity vehicleHDPENon-Halogenated Organics
Liquid (Halogenated) Dichloromethane (DCM)Toxicity / EnvironmentalGlass or PTFE-linedHalogenated Organics

Regulatory Grounding: EPA Subpart K & RCRA

For academic and research institutions, it is highly recommended to manage this waste under EPA RCRA Subpart K (Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories)[6].

  • The Subpart K Advantage: This regulation provides flexibility, allowing the formal hazardous waste determination to be made at a central accumulation area rather than by individual researchers at the bench[6].

  • Weekly Inspections: Regardless of your regulatory framework, RCRA mandates that all waste storage areas (including SAAs) must be inspected at least weekly for container integrity and leakage[7]. Document these inspections meticulously to avoid severe civil penalties.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from[Link]

  • Lab Manager. (2026, January 20). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • National Institutes of Health (NIH). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic interaction between a compound’s physicochemical properties and the laboratory enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic interaction between a compound’s physicochemical properties and the laboratory environment.

Handling specialized heterocyclic building blocks like 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid requires a targeted approach. This guide synthesizes structural chemistry with field-proven safety logistics to provide drug development professionals with an authoritative, self-validating operational framework.

Mechanistic Hazard Assessment: Structure Dictates Protocol

To design an effective safety protocol, we must first understand why this specific molecule poses a risk. The hazards of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid are directly driven by its bipartite chemical structure:

  • The Quinoline-4-Carboxylic Acid Core: The parent quinoline-4-carboxylic acid acts as a mild organic acid (predicted pKa ~1.03)[1]. When aerosolized as a dry powder, these fine particulates can easily bypass the upper respiratory tract. Upon contact with the aqueous environment of the ocular mucosa or pulmonary alveoli, the carboxylic acid moiety protonates local cellular structures. This localized pH shift directly drives its GHS classifications as a severe eye irritant (H319) and respiratory irritant (STOT SE 3, H335)[2],[3].

  • The Pyrrolidine-1-Sulfonyl Moiety: The incorporation of this sulfonamide-like group increases the overall steric bulk and lipophilicity of the molecule. This enhanced lipophilicity facilitates faster dermal penetration kinetics compared to the parent core, making stringent skin protection (H315) a biological necessity to prevent localized dermatitis or potential sensitization[2].

Quantitative PPE & Engineering Controls Matrix

To mitigate the risks outlined above, the following quantitative thresholds and protective equipment standards must be strictly adhered to during handling.

Protective EquipmentSpecification / StandardQuantitative Metric / LimitScientific Rationale
Eye/Face Protection EN 166 (EU) or NIOSH (US) GogglesZero exposure tolerancePrevents H319 (serious eye irritation) from acidic mucosal protonation[4].
Hand Protection Nitrile Gloves (EN 374)>480 min breakthrough timeBlocks lipophilic dermal absorption of the pyrrolidine-1-sulfonyl moiety[4].
Respiratory Protection N95 Dust Mask / P100 Respirator>95% particulate filtrationMitigates H335 (respiratory irritation) when ambient dust >0.1 mg/m³[5].
Engineering Control Chemical Fume Hood>100 feet per minute (fpm) face velocityMaintains negative pressure to isolate volatile/aerosolized particulates[3].

Operational Workflow: Self-Validating Protocols

The following step-by-step methodologies are designed as self-validating systems—meaning each step contains a built-in physical check to ensure the protocol is functioning before proceeding.

Protocol A: Preparation of a 10 mM In Vitro Assay Stock Solution

Self-Validation Checkpoint: Before opening the chemical container, hold a delicate tissue near the base of the fume hood sash; it should pull inward steadily, confirming a face velocity of >100 fpm.

  • Environmental Isolation: Place the sealed container of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid inside the certified fume hood to prevent ambient lab air currents from aerosolizing the fine powder[4].

  • Static Elimination: Use an anti-static bar or zero-stat gun on your weighing spatula and weigh boat. Quinoline derivatives frequently carry static charges that cause erratic, dangerous particulate dispersal during mass transfer.

  • Mass Transfer: Carefully weigh the required mass using a non-sparking micro-spatula[4]. Keep your respiratory zone well outside the sash plane.

  • Solvent Addition: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO). Mechanistic Note: Moisture-contaminated DMSO can significantly reduce the solubility of quinoline-4-carboxylic acid derivatives, leading to incomplete dissolution and ruined assays[6].

  • Decontamination & Sealing: Cap the stock vial tightly. Wipe the exterior of the vial and the balance pan with a solvent-dampened wipe (e.g., 70% isopropanol) to capture any micro-dust before removing the vial from the engineering control zone.

Protocol B: Immediate Spill Containment and Disposal Plan
  • Evacuation & Assessment: If a dry powder spill occurs outside a fume hood, immediately evacuate personnel from the upwind area to avoid inhalation of H335-classified dust[3].

  • PPE Escalation: Responders must don a full-face respirator or N95 mask before re-entering the spill zone[5].

  • Containment (No Sweeping): Do not use compressed air or dry sweeping, which will violently aerosolize the compound. Instead, cover the spill with a damp absorbent pad or an inert binding material (e.g., sand or vermiculite) to weigh down the dust[3].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container[4].

  • Chemical Decontamination: Wash the spill surface with copious amounts of soap and water to neutralize and remove residual acidic traces[3].

  • Regulatory Disposal: Label the container clearly as "Hazardous Organic Acid Waste" and transfer it to an approved waste disposal plant. Ensure the compound does not enter local drains or waterways[3].

Safety Decision Logic

PPE_Decision_Matrix Start Task: Handle 6-(Pyrrolidine-1-sulfonyl) -quinoline-4-carboxylic acid Assess Assess Aerosol/Dust Potential Start->Assess LowRisk Low Risk (e.g., Solution Prep) Assess->LowRisk Liquid/Small Scale HighRisk High Risk (e.g., Bulk Powder Transfer) Assess->HighRisk Dry Powder BasePPE Standard PPE: EN 374 Nitrile Gloves EN 166 Goggles Impervious Lab Coat LowRisk->BasePPE FumeHood Engineering Control: Certified Chemical Fume Hood LowRisk->FumeHood HighRisk->BasePPE HighRisk->FumeHood RespPPE Advanced PPE: N95 / Full-Face Respirator HighRisk->RespPPE

Safety decision matrix for handling quinoline-4-carboxylic acid derivatives.

References

  • Guidechem. "QUINOLINE-4-CARBOXYLIC ACID 486-74-8 wiki". Available at: 1

  • Selleck Chemicals. "Quinoline-4-carboxylic acid | CAS 486-74-8". Available at: 6

  • Echemi. "3-BENZOYL-QUINOLINE-4-CARBOXYLIC ACID SDS". Available at: 4

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Quinoline-4-carboxylic acid". Available at: 2

  • Sigma-Aldrich. "4-Quinolinecarboxylic acid 97 486-74-8". Available at: 5

  • AK Scientific, Inc. "Safety Data Sheet: 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid". Available at: 3

Sources

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